molecular formula C14H7BrO2 B181802 3-Bromophenanthrene-9,10-dione CAS No. 13292-05-2

3-Bromophenanthrene-9,10-dione

Cat. No.: B181802
CAS No.: 13292-05-2
M. Wt: 287.11 g/mol
InChI Key: OFVPOKPVPJPQAY-UHFFFAOYSA-N
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Description

3-Bromophenanthrene-9,10-dione (CAS 13292-05-2) is a high-purity, brominated phenanthrenequinone derivative that serves as a versatile synthetic intermediate and functional core in advanced materials science . With a molecular formula of C₁₄H₇BrO₂ and a molecular weight of 287.11 g/mol, this compound is characterized by its light yellow to brown powdered or crystalline appearance and a high melting point of approximately 272 °C . Its primary research value lies in its role as a key precursor in organic synthesis, particularly through cross-coupling reactions. It is extensively used in the synthesis of dibenzo[a,c]phenazine derivatives, which are critical acceptors in the development of efficient thermally activated delayed fluorescence (TADF) emitters for deep-red to near-infrared organic light-emitting diodes (OLEDs) . Furthermore, it is a fundamental building block in "photoclick chemistry." The compound acts as the core phenanthrenequinone (PQ) reactant in the PQ-ERA (Phenanthraquinone-Electron Rich Alkene) reaction, a light-induced cycloaddition prized for its high selectivity, spatial-temporal control, and biocompatibility, making it suitable for applications in bioconjugation and surface patterning . Recent studies show that modifying this core structure, for example with thiophene groups, can drastically enhance the quantum yield of these photoclick reactions to over 98% . The mechanism of action in photoclick reactions involves photoexcitation with UV to blue light, which populates a reactive triplet state (³ππ*). This state then undergoes a [4+2] photocycloaddition with an electron-rich alkene (ERA) to form the cycloadduct . The bromine atom at the 3-position also makes the compound an excellent substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the facile construction of extended π-conjugated systems for organic electronics . Disclaimer: This product is intended for research and laboratory use only. It is not designated or approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-bromophenanthrene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrO2/c15-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(16)14(11)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVPOKPVPJPQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449809
Record name 3-bromophenanthrene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13292-05-2
Record name 3-bromophenanthrene-9,10-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromophenanthrene-9,10-dione
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromophenanthrene-9,10-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromophenanthrene-9,10-dione, a key organic intermediate with significant potential in materials science and drug discovery. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its current and potential applications.

Core Properties and Specifications

This compound, identified by the CAS number 13292-05-2 , is a brominated derivative of phenanthrene-9,10-dione.[1][2][3] Its unique electronic and structural characteristics make it a valuable building block in the synthesis of more complex molecules.

Physicochemical Data
PropertyValueReference
CAS Number 13292-05-2[1][2]
Molecular Formula C₁₄H₇BrO₂[4]
Molecular Weight 287.11 g/mol [4]
Appearance Light yellow to brown powder/crystal[1][2]
Purity >95.0% (GC) or ≥97%[1]
Melting Point 272 °C
Storage Room temperature, desiccated, in a cool and dark place (<15°C recommended)
Spectroscopic and Analytical Data
TechniqueData Interpretation
Gas Chromatography (GC) Primary method for purity assessment, typically showing >95.0%.[1]
Nuclear Magnetic Resonance (NMR) Used to confirm the chemical structure.
InChI InChI=1S/C14H7BrO2/c15-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(16)14(11)17/h1-7H
SMILES C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C(=O)C2=O

Synthesis and Purification

Proposed Synthetic Workflow

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Phenanthrene-9,10-dione C Reaction in Sulfuric Acid A->C B Brominating Agent (e.g., N-Bromosuccinimide) B->C D Quenching with Ice Water C->D E Filtration D->E F Washing E->F G Crude Product F->G H Recrystallization (e.g., from Toluene) G->H I Pure 3-Bromophenanthrene- 9,10-dione H->I

Caption: Proposed workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis of Brominated Phenanthrenequinone

This protocol is adapted from the synthesis of 2,7-dibromo-9,10-phenanthrenequinone and serves as a representative method.

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), add 10 g of 9,10-phenanthrenequinone to 100 mL of concentrated sulfuric acid.

  • Bromination: Slowly add 1.1 equivalents of N-bromosuccinimide to the stirred mixture at room temperature.

  • Reaction Monitoring: Stir the reaction for 2-4 hours at room temperature. Monitor the progress of the reaction using an appropriate technique like Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into 600 mL of ice water to precipitate the crude product.

  • Isolation: Collect the solid precipitate by filtration and wash thoroughly with hot water to remove any residual acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as toluene or by column chromatography on silica gel. Dry the purified product under a vacuum.

Applications in Research and Development

This compound is a versatile intermediate with applications spanning materials science and potentially drug discovery.

Materials Science

As a derivative of phenanthrene, this compound is explored as a building block for organic electronic materials.[1] Its photophysical properties make it a candidate for use in:

  • Organic Light-Emitting Diodes (OLEDs): The phenanthrenequinone core can be chemically modified to create light-emitting or charge-transporting materials.

  • Dye-Sensitized Solar Cells: Its electrophilic nature and conjugated system are of interest for developing new photosensitizers.

Organic Synthesis

The presence of both a quinone moiety and a bromine atom makes this compound a useful intermediate in organic synthesis. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce new functional groups, while the quinone can undergo various addition and condensation reactions.

Potential in Drug Development

While there is no direct evidence of the biological activity of this compound, structurally similar compounds, such as anthracene-9,10-dione derivatives, have shown promise as inhibitors of key signaling pathways in cancer.[5]

Constitutive activation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers.[5] Small molecules that can inhibit this pathway are of significant therapeutic interest. Given that anthracene-9,10-dione dioximes are potent inhibitors of β-catenin, it is plausible that this compound could serve as a scaffold for the development of new inhibitors targeting this pathway.

G cluster_pathway Wnt/β-catenin Signaling Pathway cluster_inhibition Potential Inhibition Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dishevelled->DestructionComplex inhibition betaCatenin β-catenin DestructionComplex->betaCatenin degradation TCF_LEF TCF/LEF betaCatenin->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Inhibitor 3-Bromophenanthrene- 9,10-dione Derivative Inhibitor->betaCatenin inhibition?

Caption: Hypothetical inhibition of the Wnt/β-catenin pathway by a this compound derivative.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Hazard Identification

The following GHS hazard statements have been associated with this compound:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

Precautionary Measures
  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves, eye protection, and face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

This technical guide is intended for informational purposes for qualified research professionals and is not a substitute for a comprehensive risk assessment prior to use.

References

Physical and chemical properties of 3-Bromophenanthrene-9,10-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Bromophenanthrene-9,10-dione (CAS No. 13292-05-2).[1] It is a brominated derivative of phenanthrenequinone, a class of compounds that has garnered significant interest in medicinal chemistry and materials science. This document details the compound's structural information, physico-chemical properties, and provides insights into its synthesis and reactivity. Furthermore, it explores the potential biological activities of phenanthrenequinones, with a focus on their applications in cancer research. Experimental protocols for relevant assays and visualizations of key concepts are included to support researchers in their scientific endeavors.

Introduction

This compound belongs to the family of phenanthrenequinones, which are polycyclic aromatic hydrocarbons characterized by a three-ring phenanthrene skeleton with two ketone groups at positions 9 and 10. The presence of a bromine atom at the 3-position significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate for the synthesis of more complex molecules. Phenanthrene derivatives, in general, are known for their diverse biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.[2] This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. This data is crucial for its handling, storage, and application in experimental settings.

Table 1: General and Structural Information
PropertyValueReference
IUPAC Name This compound[1]
CAS Number 13292-05-2[1]
Molecular Formula C₁₄H₇BrO₂[1]
Molecular Weight 287.11 g/mol [1]
Canonical SMILES C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C(=O)C2=O[1]
InChI Key OFVPOKPVPJPQAY-UHFFFAOYSA-N[1]
Table 2: Physical Properties
PropertyValueReference
Appearance Light yellow to brown powder/crystal[3]
Melting Point 272 °CBenchChem
Purity >97%[3]
Storage Desiccated, Room temperature[3]

Note: Some physical properties are sourced from supplier data and may not be from peer-reviewed literature.

Synthesis and Reactivity

Synthesis

A common method for the synthesis of phenanthrenequinones is the oxidation of the corresponding phenanthrene derivative. For substituted phenanthrenes, this method is effective, though challenges in site selectivity and functional group tolerance can arise.[4]

Experimental Protocol: Synthesis of a Substituted Phenanthrenequinone (Adapted for this compound)

This protocol is adapted from the synthesis of 3-Bromo-6-methylphenanthrene-9,10-dione and can serve as a starting point for the synthesis of this compound.[4]

  • Starting Material: 3-Bromophenanthrene.

  • Reagents: Chromium(VI) oxide (CrO₃), Acetic acid (AcOH), Water (H₂O).

  • Procedure:

    • Dissolve 3-Bromophenanthrene in 100% acetic acid.

    • Add a solution of Chromium(VI) oxide in 60% aqueous acetic acid to the phenanthrene solution.

    • Stir the mixture at room temperature for a designated period, followed by warming to approximately 60°C for one hour.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, add water to the reaction mixture to precipitate the product.

    • Filter the precipitate, wash thoroughly with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., toluene) to obtain the purified this compound as orange needles.[4]

Visualization of the Synthetic Workflow:

Synthesis_Workflow Start 3-Bromophenanthrene in Acetic Acid Reaction Oxidation Reaction (Room Temp -> 60°C) Start->Reaction 1. Reagent CrO3 in aq. Acetic Acid Reagent->Reaction 2. Precipitation Addition of Water Reaction->Precipitation 3. Filtration Filtration and Washing Precipitation->Filtration 4. Purification Recrystallization (Toluene) Filtration->Purification 5. Product This compound Purification->Product 6.

Caption: General workflow for the synthesis of this compound.

Reactivity

The reactivity of this compound is primarily governed by the electrophilic nature of the dione carbonyl carbons and the potential for electrophilic aromatic substitution on the phenanthrene ring system.

  • Nucleophilic Addition: The carbonyl carbons of the dione are susceptible to attack by nucleophiles. This is a key reaction for the synthesis of various derivatives. The dicarbonyl groups are prochiral, allowing for asymmetric addition reactions to produce chiral products.[5]

  • Electrophilic Aromatic Substitution: The bromine atom is a deactivating but ortho-, para-directing group for electrophilic aromatic substitution.[6][7] This means that further substitution on the brominated ring will preferentially occur at positions ortho or para to the bromine atom, although the reaction rate will be slower compared to unsubstituted phenanthrene. The electron-withdrawing nature of the dione functionality will also influence the position of further substitution.

Visualization of Reactivity:

Reactivity_Diagram cluster_0 Reactions at the Dione Moiety cluster_1 Reactions on the Aromatic Ring Nucleophilic_Addition Nucleophilic Addition (at C9 and C10) Electrophilic_Substitution Electrophilic Aromatic Substitution 3-BP Dione This compound 3-BP Dione->Nucleophilic_Addition Nucleophiles (e.g., Grignard reagents, organolithiums) 3-BP Dione->Electrophilic_Substitution Electrophiles (e.g., Br+, NO2+)

Caption: Key reactive sites of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7-9 ppm). The integration of these signals will correspond to the seven protons on the phenanthrene ring system. The coupling patterns (doublets, triplets, multiplets) will be complex due to the fused ring system and will provide information about the connectivity of the protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the 14 carbon atoms. The two carbonyl carbons (C9 and C10) are expected to resonate at the downfield end of the spectrum (typically δ 180-200 ppm). The remaining twelve aromatic carbons will appear in the region of δ 120-150 ppm. The carbon attached to the bromine atom will also show a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the dione functionality, typically in the range of 1650-1700 cm⁻¹. Other characteristic peaks will include C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹) and C=C stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region). The C-Br stretching vibration is expected to appear in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (287.11 g/mol ). Due to the presence of bromine, an isotopic peak at M+2 with a relative intensity similar to the molecular ion peak will be observed, which is a characteristic feature of monobrominated compounds. Fragmentation patterns would likely involve the loss of CO, Br, and other small fragments from the molecular ion.

Biological Activity and Applications in Drug Development

Phenanthrenequinones have shown a wide range of biological activities, making them attractive scaffolds for drug discovery.

Cytotoxic and Anticancer Activity

Numerous phenanthrenequinone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[5][8][9] The proposed mechanism of action often involves the generation of reactive oxygen species (ROS) through redox cycling, which leads to oxidative stress and ultimately apoptosis (programmed cell death) in cancer cells.[8]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cells.[8]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualization of the Cytotoxicity Assay Workflow:

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with this compound A->B C Incubate (e.g., 48h) B->C D Add MTT Solution C->D E Incubate (3-4h) D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance F->G H Calculate IC50 Value G->H

Caption: Workflow for determining the cytotoxicity of this compound.

Potential Signaling Pathway Involvement

Phenanthrenequinones can modulate various cellular signaling pathways. One key mechanism is the generation of ROS, which can act as secondary messengers and affect pathways involved in cell proliferation, survival, and apoptosis. For instance, ROS can influence the activity of protein tyrosine phosphatases (PTPs), which are negative regulators of growth factor receptor signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway. Inhibition of PTPs by ROS can lead to the sustained activation of such pathways, which can have complex effects on cell fate.

Visualization of a Potential Signaling Pathway:

Signaling_Pathway 3-BP Dione This compound ROS Reactive Oxygen Species (ROS) 3-BP Dione->ROS Redox Cycling PTPs Protein Tyrosine Phosphatases (PTPs) ROS->PTPs Inhibition EGFR_Signaling EGFR Signaling Pathway PTPs->EGFR_Signaling Negative Regulation Cell_Proliferation Cell Proliferation EGFR_Signaling->Cell_Proliferation Activation Apoptosis Apoptosis EGFR_Signaling->Apoptosis Inhibition

Caption: Potential modulation of the EGFR signaling pathway by this compound.

Conclusion

This compound is a versatile molecule with significant potential in both synthetic chemistry and drug discovery. Its defined physical and chemical properties, coupled with the reactivity of its dione and aromatic functionalities, make it a valuable building block for the creation of novel compounds. The growing body of research on the biological activities of phenanthrenequinones, particularly their cytotoxic effects, highlights the potential of this compound and its derivatives as leads for the development of new therapeutic agents. Further research is warranted to fully elucidate its spectroscopic properties, explore its reactivity in detail, and investigate its specific biological mechanisms of action. This technical guide serves as a foundational resource to stimulate and support such future investigations.

References

Solubility Profile of 3-Bromophenanthrene-9,10-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromophenanthrene-9,10-dione in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility assessments derived from the properties of structurally similar compounds. Furthermore, a detailed, generalized experimental protocol for determining the precise solubility of this compound is provided to facilitate further research and application.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₇BrO₂
Molecular Weight287.11 g/mol [1]
AppearanceLight yellow to brown powder/crystal
Melting Point267-272 °C

Qualitative Solubility Assessment

Based on its chemical structure—a polycyclic aromatic hydrocarbon with a bromine substituent and a dione functional group—this compound is a largely non-polar molecule. Its solubility is expected to be limited in polar solvents while being more favorable in non-polar organic solvents.[2] This assessment is supported by the known solubility of related compounds. For instance, the parent compound, phenanthrenequinone, is soluble in benzene, ether, glacial acetic acid, and hot alcohol.[3] Another related compound, 9-Bromophenanthrene, is reported to be soluble in toluene and chloroform at a concentration of 50 mg/mL.[4]

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents.

SolventPolarityExpected SolubilityRationale
Non-Polar Solvents
TolueneNon-PolarSolubleStructurally similar compounds show good solubility.
BenzeneNon-PolarSolubleThe parent compound, phenanthrenequinone, is soluble in benzene.
Diethyl EtherNon-PolarSolubleThe parent compound, phenanthrenequinone, is soluble in ether.
Dichloromethane (DCM)Non-PolarLikely SolubleA common solvent for non-polar to moderately polar organic compounds.
ChloroformNon-PolarLikely SolubleA related compound, 9-Bromophenanthrene, is soluble in chloroform.[4]
Polar Aprotic Solvents
AcetonePolar AproticSparingly SolubleMay show some solubility due to the ketone functional groups.
N,N-Dimethylformamide (DMF)Polar AproticSparingly SolubleOften used for dissolving a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO)Polar AproticSparingly SolubleA strong solvent, but the non-polar backbone of the molecule may limit solubility.
Polar Protic Solvents
MethanolPolar ProticInsoluble to Sparingly SolubleThe large non-polar surface area is likely to dominate over potential interactions with the hydroxyl group.
EthanolPolar ProticInsoluble to Sparingly SolubleSimilar to methanol, with slightly better potential for dissolving non-polar compounds. Hot ethanol may improve solubility.[3]
WaterPolar ProticInsolubleThe hydrophobic nature of the molecule will prevent dissolution in water.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Scintillation vials or other suitable containers

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

    • Equilibrate the mixture at a constant temperature (e.g., 25 °C) using a shaker or incubator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of the Saturated Solution:

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantification of the Solute:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered saturated solution and the standard solutions using a suitable analytical technique (e.g., HPLC or UV-Vis spectrophotometry).

    • Construct a calibration curve from the data obtained with the standard solutions.

    • Determine the concentration of this compound in the saturated solution by interpolating its analytical signal on the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

    • Record the temperature at which the solubility was determined.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

G Experimental Workflow for Solubility Determination A 1. Sample Preparation - Add excess solute to a known volume of solvent. B 2. Equilibration - Shake at a constant temperature for 24-48 hours. A->B Incubate C 3. Separation - Centrifuge and/or filter the solution to remove undissolved solids. B->C Isolate supernatant D 4. Dilution (if necessary) - Dilute the saturated solution to a concentration within the analytical range. C->D Prepare for analysis E 5. Analysis - Quantify the solute concentration using HPLC or UV-Vis spectroscopy. D->E Measure F 6. Data Processing - Calculate solubility from the concentration and any dilution factors. E->F Calculate

Caption: A flowchart of the key steps in the experimental determination of solubility.

References

An In-depth Technical Guide on 3-Bromophenanthrene-9,10-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromophenanthrene-9,10-dione, a vital intermediate in organic synthesis. The document compiles available physicochemical data, outlines a detailed, representative experimental protocol for its synthesis, and presents a conceptual workflow for its preparation and purification. It is important to note that a complete, experimentally determined crystal structure for this compound is not publicly available in the searched scientific literature and crystallographic databases. The information presented herein is collated from established chemical databases and generalized synthetic methodologies for related compounds.

Introduction

This compound is a brominated derivative of phenanthrene-9,10-dione, a class of compounds that are of significant interest in medicinal chemistry and materials science. The presence of the bromine atom at the 3-position provides a reactive handle for further functionalization through various cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecules. Phenanthrene-9,10-diones, in general, are known to exhibit a range of biological activities and are key components in the development of novel therapeutics. This guide aims to provide researchers with a detailed summary of the known properties and a practical approach to the synthesis of this compound.

Physicochemical and Computed Properties

While a definitive crystal structure is not available, a substantial amount of physicochemical and computed data has been compiled for this compound. This information is crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₁₄H₇BrO₂PubChem[1]
Molecular Weight 287.11 g/mol PubChem[1]
CAS Number 13292-05-2PubChem[1]
Appearance Light yellow to brown powder or crystalsBenchchem[2]
Melting Point Approximately 272 °CBenchchem[2]
IUPAC Name This compoundPubChem[1]
InChI InChI=1S/C14H7BrO2/c15-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(16)14(11)17/h1-7HPubChem[1]
InChIKey OFVPOKPVPJPQAY-UHFFFAOYSA-NPubChem[1]
SMILES C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C(=O)C2=OPubChem[1]
Purity (typical) ≥97%Alfa Chemistry, TCI[3]
Storage Conditions Desiccated, Room temperatureAlfa Chemistry[3]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound. This procedure is adapted from general and well-established methods for the bromination and subsequent oxidation of phenanthrene derivatives.[4][5] It should be noted that this is a generalized procedure and may require optimization for specific laboratory conditions.

Synthesis of 3-Bromophenanthrene

The synthesis of this compound typically proceeds through a two-step process: the bromination of phenanthrene followed by the oxidation of the resulting 3-bromophenanthrene.

Materials:

  • Phenanthrene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Sodium sulfite solution

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Chromium trioxide (CrO₃)

  • Glacial acetic acid

  • Water

Procedure:

  • Bromination of Phenanthrene:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenanthrene in a suitable solvent such as carbon tetrachloride.

    • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN).

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature.

    • Filter the mixture to remove succinimide.

    • Wash the filtrate with a sodium sulfite solution to quench any remaining bromine, followed by a sodium bicarbonate solution and then water.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude 3-bromophenanthrene can be purified by column chromatography on silica gel or by recrystallization.

Oxidation of 3-Bromophenanthrene to this compound

Procedure:

  • Dissolve the purified 3-bromophenanthrene in glacial acetic acid in a round-bottom flask.

  • Slowly add a solution of chromium trioxide (CrO₃) in a mixture of glacial acetic acid and water to the flask while stirring. Maintain the temperature of the reaction mixture, as the oxidation is exothermic.

  • After the addition is complete, continue stirring the mixture at room temperature or with gentle heating for a few hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a large volume of cold water to precipitate the product.

  • Collect the precipitate by filtration and wash thoroughly with water to remove any remaining acid and chromium salts.

  • The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield the final product as a crystalline solid.[4]

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification Phenanthrene Phenanthrene Bromination Bromination (NBS, Initiator, Solvent) Phenanthrene->Bromination Crude_3_Bromo Crude 3-Bromophenanthrene Bromination->Crude_3_Bromo Purification_1 Purification (Chromatography/Recrystallization) Crude_3_Bromo->Purification_1 Pure_3_Bromo Pure 3-Bromophenanthrene Purification_1->Pure_3_Bromo Oxidation Oxidation (CrO3, Acetic Acid) Pure_3_Bromo->Oxidation Crude_Product Crude this compound Oxidation->Crude_Product Purification_2 Recrystallization (e.g., Ethanol/Acetic Acid) Crude_Product->Purification_2 Final_Product Pure this compound Purification_2->Final_Product

Synthetic and purification workflow for this compound.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of new materials and therapeutic agents. While a detailed experimental crystal structure is currently not available in the public domain, this guide provides a comprehensive summary of its known physicochemical properties and a robust, representative protocol for its synthesis. The provided workflow and data will be a valuable resource for researchers working with this compound. Further studies to elucidate its precise three-dimensional structure through single-crystal X-ray diffraction are highly encouraged to fully unlock its potential in rational drug design and materials science.

References

The Impact of Bromination on the Photophysical Properties of Phenanthrenequinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of brominated phenanthrenequinones. These compounds are of significant interest in materials science and drug development due to their unique electronic and photophysical characteristics, which can be finely tuned by the position and number of bromine substituents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes fundamental photophysical processes.

Core Photophysical Principles

The introduction of bromine atoms onto the phenanthrenequinone scaffold significantly influences its photophysical behavior primarily through the "heavy atom effect." This effect enhances spin-orbit coupling, which in turn promotes intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁). Consequently, brominated phenanthrenequinones are expected to exhibit more efficient phosphorescence and potentially lower fluorescence quantum yields compared to their non-brominated counterparts. The positions of the bromine atoms can also alter the energy levels of the excited states, leading to shifts in absorption and emission spectra.

Quantitative Photophysical Data

The following tables summarize key photophysical data for phenanthrenequinone and its halogenated derivatives. Due to the limited availability of a complete dataset for a wide range of brominated phenanthrenequinones in the literature, data for chloro-substituted phenanthrenequinone is included as a comparable reference, given the similar electronic effects of halogens.

Table 1: Absorption and Emission Maxima

CompoundSolventAbsorption λmax (nm)Emission λmax (nm) (Fluorescence)Emission λmax (nm) (Phosphorescence)
9,10-Phenanthrenequinone (PQ)Benzene~390, ~420-~625
9,10-Phenanthrenequinone (PQ)Acetonitrile--~635
3-Chloro-9,10-phenanthrenequinoneBenzene--~620
3,6-Dichloro-9,10-phenanthrenequinoneBenzene--~615
9-BromophenanthreneNot Specified252, ~300--

Note: Data for chloro-derivatives are presented as proxies to illustrate the effect of halogenation.[1]

Table 2: Luminescence Quantum Yields and Lifetimes

CompoundSolventFluorescence Quantum Yield (ΦF)Phosphorescence Quantum Yield (ΦP)Triplet Lifetime (τT)
9,10-Phenanthrenequinone (PQ)CHCl₃--10 ms
9,10-Phenanthrenequinone (PQ)Acetonitrile--39 ms
9,10-Phenanthrenequinone (PQ)Benzene-~0.1-
3-Chloro-9,10-phenanthrenequinoneBenzene-~0.1-
3,6-Dichloro-9,10-phenanthrenequinoneBenzene-~0.1-

Note: The intersystem crossing quantum yield for 9,10-phenanthrenequinone is close to 1.[2] Data for chloro-derivatives are presented as proxies.[1]

Experimental Protocols

The characterization of the photophysical properties of brominated phenanthrenequinones involves several key spectroscopic techniques.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of light absorbed by the molecule and to quantify the extent of absorption (molar extinction coefficient).

Methodology:

  • Sample Preparation: Prepare a dilute solution of the brominated phenanthrenequinone in a UV-transparent solvent (e.g., cyclohexane, acetonitrile, or dichloromethane) in a quartz cuvette. A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M. Prepare a reference cuvette containing only the solvent.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.[3]

  • Baseline Correction: Record a baseline spectrum with the solvent-filled cuvette to subtract the absorbance of the solvent and the cuvette itself.

  • Sample Measurement: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a desired wavelength range (e.g., 200-800 nm).[3]

  • Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance is denoted as λmax. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Objective: To measure the emission spectrum of the molecule after excitation and to determine the fluorescence quantum yield.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample as described for UV-Vis spectroscopy. The absorbance of the solution at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Instrument Setup: In a spectrofluorometer, select an excitation wavelength (λex), typically the λmax determined from the absorption spectrum.

  • Emission Scan: Scan the emission monochromator to collect the emitted light at wavelengths longer than the excitation wavelength.

  • Quantum Yield Determination (Comparative Method):

    • Measure the integrated fluorescence intensity of the sample solution.

    • Under identical experimental conditions (excitation wavelength, slit widths), measure the integrated fluorescence intensity of a standard compound with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • The fluorescence quantum yield (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where ΦF,std is the quantum yield of the standard, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Phosphorescence Spectroscopy

Objective: To measure the long-lived emission from the triplet excited state.

Methodology:

  • Sample Preparation: Prepare a solution of the sample in a solvent that forms a rigid glass at low temperatures (e.g., ethanol, 2-methyltetrahydrofuran). The solution is placed in a quartz tube.

  • Low-Temperature Measurement: The sample is typically cooled to 77 K using a liquid nitrogen dewar to minimize non-radiative decay processes and quenching by molecular oxygen.[1]

  • Time-Gated Detection: A pulsed light source is used to excite the sample. The emission is detected after a short delay following the excitation pulse. This time-gating allows for the detection of the long-lived phosphorescence while excluding the short-lived fluorescence.

  • Emission Scan: The emission spectrum is recorded by scanning the emission monochromator.

  • Lifetime Measurement: The decay of the phosphorescence intensity over time after the excitation pulse is measured to determine the phosphorescence lifetime (τP).

Visualizations

Photophysical Pathways

The following diagram illustrates the key photophysical processes for a brominated phenanthrenequinone. The enhanced intersystem crossing due to the heavy atom effect is a central feature.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (Excited Singlet) S0->S1 Absorption S1->S0 Fluorescence S1_vib v=0 S1->S1_vib Vibrational Relaxation T1 T₁ (Excited Triplet) S1->T1 Intersystem Crossing (ISC) (Enhanced by Bromine) S0_vib v=0 T1->S0 Phosphorescence T1_vib v=0 T1->T1_vib Vibrational Relaxation

Caption: Jablonski diagram for a brominated phenanthrenequinone.

Experimental Workflow for Photophysical Characterization

The logical flow for characterizing the photophysical properties of a newly synthesized brominated phenanthrenequinone is outlined below.

Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis Synthesis Synthesis of Brominated Phenanthrenequinone Purification Purification and Characterization Synthesis->Purification Solution Prepare Dilute Solutions Purification->Solution UV_Vis UV-Vis Absorption Spectroscopy Solution->UV_Vis Fluorescence Fluorescence Spectroscopy UV_Vis->Fluorescence Phosphorescence Phosphorescence Spectroscopy (77K) UV_Vis->Phosphorescence Analysis Determine λmax, ε, Quantum Yields, Lifetimes Fluorescence->Analysis Phosphorescence->Analysis

Caption: Workflow for photophysical characterization.

Conclusion

The photophysical properties of phenanthrenequinones are profoundly influenced by bromination. The enhanced intersystem crossing efficiency opens up possibilities for applications that leverage the triplet excited state, such as in photodynamic therapy, organic light-emitting diodes (OLEDs), and photocatalysis. A systematic study of a broader range of brominated isomers is warranted to establish a more detailed structure-property relationship, which will be invaluable for the rational design of new functional materials and therapeutic agents. The experimental protocols and foundational data presented in this guide serve as a starting point for researchers in this exciting field.

References

Theoretical Calculations of 3-Bromophenanthrene-9,10-dione's Electronic Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approach to elucidating the electronic structure of 3-Bromophenanthrene-9,10-dione. While direct computational studies on this specific molecule are not extensively published, this document synthesizes established computational methodologies and representative data from studies on analogous phenanthrene and quinone derivatives. The aim is to offer a robust framework for researchers seeking to understand and predict the electronic properties of this compound, which are crucial for its applications in materials science and drug development.

Introduction

This compound is a halogenated polycyclic aromatic hydrocarbon belonging to the phenanthrenequinone family. The presence of the bromine atom, an electron-withdrawing group, and the dione functionality are expected to significantly influence its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and the charge distribution. These properties are critical in determining the molecule's reactivity, photophysical characteristics, and potential as a component in organic electronics or as a pharmacophore.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the electronic structure and properties of such molecules with high accuracy. This guide outlines the standard computational protocols and presents expected quantitative data for this compound based on the available literature for similar compounds.

Computational Methodology

The following section details a robust and widely adopted computational protocol for the theoretical investigation of the electronic structure of phenanthrene derivatives.

Geometry Optimization

The initial step in any theoretical calculation is the optimization of the molecule's ground-state geometry. This is typically achieved using Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy.

  • Method: DFT

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. The B3LYP functional is known for its reliability in predicting the geometries and electronic properties of organic molecules.

  • Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This combination provides a high degree of flexibility to accurately describe the electron distribution, especially in a molecule with heteroatoms and a delocalized π-system.

  • Software: Gaussian, ORCA, or similar quantum chemistry software packages.

  • Verification: The optimized geometry should be confirmed as a true energy minimum on the potential energy surface by performing a vibrational frequency analysis. The absence of imaginary frequencies indicates a stable structure.

Electronic Properties Calculation

Once the optimized geometry is obtained, a series of calculations are performed to determine the key electronic properties.

  • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the HOMO and LUMO, as well as their spatial distribution, are calculated at the same level of theory used for geometry optimization (B3LYP/6-311++G(d,p)). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

  • Mulliken Population Analysis: To understand the charge distribution within the molecule, a Mulliken population analysis is performed. This method partitions the total electron density among the constituent atoms, providing insight into the partial atomic charges and identifying potential sites for electrophilic and nucleophilic attack.

  • Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution from a different perspective. The MEP map illustrates the regions of the molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue), which is invaluable for predicting intermolecular interactions.

Excited State and UV-Vis Spectra Simulation

To investigate the photophysical properties, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed.

  • Method: TD-DFT

  • Functional and Basis Set: The same functional and basis set as the ground state calculations (B3LYP/6-311++G(d,p)) are generally used for consistency.

  • Solvent Effects: To simulate more realistic conditions, the Polarizable Continuum Model (PCM) can be incorporated to account for the effect of a solvent (e.g., dichloromethane, ethanol) on the electronic transitions.

  • Output: The calculation yields the excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π → π, n → π). This data is then used to simulate the theoretical UV-Vis absorption spectrum.

Predicted Quantitative Data

The following tables summarize the expected quantitative data for this compound based on computational studies of similar halogenated phenanthrenes and phenanthrenequinones. It is important to note that these are representative values and actual experimental or more specific computational results may vary.

Table 1: Predicted Frontier Molecular Orbital Energies and Related Properties

ParameterPredicted ValueUnitSignificance
HOMO Energy (EHOMO)-6.5 to -6.8eVRelates to the electron-donating ability of the molecule.
LUMO Energy (ELUMO)-3.0 to -3.3eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE)3.5 to 3.8eVIndicates chemical reactivity and kinetic stability.
Ionization Potential (IP)6.5 to 6.8eVEnergy required to remove an electron.
Electron Affinity (EA)3.0 to 3.3eVEnergy released when an electron is added.
Electronegativity (χ)4.75 to 5.05eVThe ability of the molecule to attract electrons.
Chemical Hardness (η)1.75 to 1.9eVResistance to change in electron distribution.

Table 2: Representative Mulliken Atomic Charges

AtomPredicted Partial Charge (e)
C(3)-BrC: +0.05 to +0.10, Br: -0.05 to -0.10
C(9)=OC: +0.35 to +0.45, O: -0.35 to -0.45
C(10)=OC: +0.35 to +0.45, O: -0.35 to -0.45
Aromatic C-0.10 to +0.10
Aromatic H+0.10 to +0.15

Table 3: Predicted UV-Vis Absorption Maxima (λmax) from TD-DFT

SolventPredicted λmax (nm)Transition Type
Gas Phase380 - 420n → π
300 - 340π → π
Dichloromethane385 - 425n → π
305 - 345π → π

Visualizations

The following diagrams illustrate the computational workflow for determining the electronic structure of this compound.

Computational_Workflow Computational Workflow for Electronic Structure Analysis A Initial Structure Generation (this compound) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Analysis B->C D Ground State Electronic Properties (HOMO, LUMO, Mulliken Charges, MEP) B->D E Excited State Calculations (TD-DFT: B3LYP/6-311++G(d,p)) B->E G Analysis of Results D->G F Simulated UV-Vis Spectrum E->F F->G

Caption: Computational workflow for electronic structure analysis.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for investigating the electronic structure of this compound. By employing Density Functional Theory for ground-state properties and Time-Dependent DFT for excited-state characteristics, researchers can gain significant insights into the molecule's behavior. The provided representative data, based on studies of analogous compounds, serves as a valuable benchmark for future computational and experimental work. A thorough understanding of the electronic landscape of this compound is paramount for its rational design and application in the development of novel organic materials and therapeutic agents.

Health and safety data for 3-Bromophenanthrene-9,10-dione

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety of 3-Bromophenanthrene-9,10-dione

This guide provides a comprehensive overview of the health and safety data currently available for this compound, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy access and comparison, with detailed experimental protocols for the assessment of the identified hazards.

Section 1: Chemical and Physical Properties

While detailed experimental data on the toxicological properties of this compound is limited, its basic chemical and physical characteristics are foundational to understanding its hazard profile.

PropertyValueSource
Molecular Formula C₁₄H₇BrO₂[1][2]
Molecular Weight 287.11 g/mol [3]
CAS Number 13292-05-2[1]
Appearance Light yellow to brown powder/crystal[4]
Melting Point 272 °C[4]
Purity >95.0% (GC) to ~97%[1][4]
Storage Room temperature, desiccated, in a cool and dark place (<15°C recommended)[1][4]

Section 2: Health and Safety Hazard Summary

The following tables summarize the known health and safety hazards associated with this compound based on aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data.

GHS Hazard Classification
Hazard ClassCategoryGHS CodeHazard Statement
Acute toxicity, oralCategory 4H302Harmful if swallowed
Skin corrosion/irritationCategory 2H315Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319Causes serious eye irritation
Sensitization, SkinCategory 1H317May cause an allergic skin reaction
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3H335May cause respiratory irritation
Hazardous to the aquatic environment, acute hazardCategory 1H400Very toxic to aquatic life
Hazardous to the aquatic environment, long-term hazardCategory 1H410Very toxic to aquatic life with long lasting effects

Data sourced from multiple suppliers and databases. The percentage of notifications for each H-statement varies across sources.[3][5]

Precautionary Statements (P-Statements)
TypeCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P273Avoid release to the environment.
P280Wear protective gloves/ eye protection/ face protection.
Response P301 + P312 + P330IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P337 + P313If eye irritation persists: Get medical advice/attention.
P391Collect spillage.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Section 3: Experimental Protocols for Hazard Assessment

While specific toxicological studies for this compound are not publicly available, the following are detailed, standardized methodologies for assessing the types of hazards identified for this compound, primarily based on OECD Test Guidelines.

Acute Oral Toxicity - Up-and-Down Procedure (OECD Test Guideline 425)

This method is used to determine the acute oral toxicity of a substance, providing an estimate of the LD50 (the dose lethal to 50% of a test population).

Objective: To determine the oral dose of a substance that causes mortality in 50% of a group of test animals.

Test Animal: Typically female rats.

Principle: A sequential dosing process where the outcome of one animal determines the dose for the next. If an animal survives, the dose for the next animal is increased. If an animal dies, the dose is decreased. This continues until specific stopping criteria are met.

Methodology:

  • Preparation of Animals: Healthy, young adult animals are acclimatized to laboratory conditions for at least 5 days. They are fasted prior to dosing (food, but not water, is withheld).

  • Dose Formulation: The test substance is typically administered in a constant volume, often as a solution or suspension in an appropriate vehicle (e.g., water, corn oil).

  • Administration: The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • Dosing Sequence:

    • A starting dose is selected, usually a level expected to be moderately toxic.

    • A single animal is dosed.

    • If the animal survives for a defined period (typically 48 hours), the next animal receives a higher dose (the dose progression factor is a constant, e.g., 3.2).

    • If the animal dies, the next animal receives a lower dose.

  • Observation: Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) for at least 14 days. Body weight is recorded weekly.

  • Data Analysis: The LD50 is calculated using maximum likelihood estimation based on the sequence of survival and death outcomes.

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Objective: To determine the irritant or corrosive potential of a substance when applied to the skin.

Test Animal: Typically albino rabbits.

Methodology:

  • Preparation of Animals: The fur is clipped from the dorsal area of the trunk of the test animals approximately 24 hours before the test.

  • Application of Test Substance: A small amount (e.g., 0.5 g of solid) of the test substance is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch.

  • Exposure: The patch is held in place with non-irritating tape for a 4-hour exposure period.

  • Observation: After exposure, the patch is removed, and the skin is washed. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The severity of erythema and edema is scored on a scale (e.g., 0 to 4). The mean scores for each observation period are calculated.

  • Classification: The substance is classified as an irritant based on the mean scores. If irreversible tissue damage (corrosion) is observed, the test is terminated.

Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye.

Objective: To determine the irritant or corrosive potential of a substance when applied to the eye.

Test Animal: Typically albino rabbits.

Methodology:

  • Application of Test Substance: A small amount (e.g., 0.1 mL of liquid or a corresponding amount of solid) of the test substance is instilled into the conjunctival sac of one eye of the test animal. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctiva are evaluated for the degree of opacity, inflammation, and discharge.

  • Scoring: The severity of the effects is scored according to a standardized system.

  • Classification: The substance is classified based on the persistence and severity of the eye lesions. If a corrosive effect is suspected, a single animal is tested first.

Section 4: Signaling Pathways and Logical Workflows

As there is no specific information available in the public domain regarding the interaction of this compound with cellular signaling pathways, a logical workflow for the safe handling of this chemical is provided below. This diagram outlines the necessary steps to mitigate the risks associated with its identified hazards.

G Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_response Emergency Response cluster_disposal Disposal Phase a Assess Hazards: - Acute Oral Toxicity (H302) - Skin Irritation (H315) - Eye Irritation (H319) - Respiratory Irritation (H335) - Aquatic Toxicity (H400/H410) b Select Personal Protective Equipment (PPE): - Safety Goggles (for H319) - Nitrile Gloves (for H315) - Lab Coat - Fume Hood (for H335) a->b Based on c Work in a well-ventilated area, preferably a chemical fume hood. b->c d Weigh and handle the solid compound carefully to avoid dust generation. c->d e Avoid skin and eye contact. Do not ingest or inhale. d->e i Spill: Collect spillage. Avoid release to the environment. d->i f Skin Contact: Wash immediately with plenty of soap and water. e->f g Eye Contact: Rinse cautiously with water for several minutes. e->g h Ingestion: Call a POISON CENTER/ doctor. Rinse mouth. e->h j Dispose of waste in accordance with local, state, and federal regulations. i->j k Prevent entry into waterways due to high aquatic toxicity. j->k

Caption: Logical workflow for the safe handling of this compound.

Section 5: Conclusion

References

An In-depth Technical Guide on the Reactivity of Carbonyl Groups in 3-Bromophenanthrene-9,10-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the carbonyl groups in 3-Bromophenanthrene-9,10-dione. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from studies on the parent compound, phenanthrene-9,10-dione, and other substituted derivatives. The principles outlined herein are grounded in established tenets of organic chemistry and serve as a predictive framework for understanding and manipulating the chemical behavior of this compound in research and development settings.

Core Concepts: Electronic and Steric Effects

The reactivity of the two carbonyl groups in this compound is dictated by a combination of electronic and steric factors. The phenanthrenequinone scaffold is a conjugated system, and the introduction of a bromine atom at the 3-position influences the electron density across the molecule. Bromine is an electron-withdrawing group via induction but can also act as a weak electron-donating group through resonance. This substitution is expected to create a slight electronic asymmetry between the two carbonyl carbons, potentially leading to regioselectivity in nucleophilic attack.

Steric hindrance is another critical factor. The geometry of the phenanthrene system may cause one carbonyl group to be more sterically accessible than the other, influencing the approach of bulky nucleophiles.

Key Reactions of the Carbonyl Groups

The primary mode of reaction for the carbonyl groups in this compound is nucleophilic addition. This can be followed by subsequent reaction steps, leading to a variety of functional group transformations.

Nucleophilic Addition Reactions

The electron-poor nature of the carbonyl carbons makes them susceptible to attack by a wide range of nucleophiles.[1][2] The general mechanism involves the attack of the nucleophile on one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate.

Nucleophilic_Addition This compound This compound Tetrahedral_Intermediate Tetrahedral Intermediate This compound->Tetrahedral_Intermediate + Nu⁻ Alcohol_Product Alcohol Product Tetrahedral_Intermediate->Alcohol_Product + H⁺

Caption: General workflow for nucleophilic addition to a carbonyl group.

Table 1: Predicted Outcomes of Nucleophilic Addition Reactions

Nucleophile (Reagent)Predicted ProductNotes
Hydride (e.g., NaBH₄, LiAlH₄)3-Bromo-9,10-dihydrophenanthrene-9,10-diolReduction of the dione to the corresponding diol.
Grignard Reagents (R-MgBr)Tertiary alcoholsFormation of new carbon-carbon bonds.
Organolithium Reagents (R-Li)Tertiary alcoholsSimilar to Grignard reagents, often more reactive.
Cyanide (e.g., KCN/H⁺)CyanohydrinsFormation of a new carbon-carbon bond and a hydroxyl group.
Ylides (Wittig Reaction)AlkenesConversion of the carbonyl group to a carbon-carbon double bond.
Reduction of the Carbonyl Groups

The reduction of the dione functionality to a diol is a common transformation. Milder reducing agents are typically sufficient for this conversion.

Experimental Protocol: Reduction to 3-Bromo-9,10-dihydrophenanthrene-9,10-diol (Adapted from a similar compound)

A plausible method for the reduction of this compound involves the use of sodium dithionite.[3]

  • Dissolution: Dissolve this compound in a suitable organic solvent mixture, such as tetrahydrofuran and water.

  • Reduction: Add an aqueous solution of sodium dithionite (Na₂S₂O₄) in molar excess (e.g., 3 equivalents) to the solution of the dione.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, perform an extractive workup using an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate). Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Table 2: Quantitative Data for Reduction of a Related Phenanthrenequinone

Starting MaterialReducing AgentSolventYieldReference
Phenanthrene-9,10-dioneSodium DithioniteTHF/WaterHigh (not specified)Organic Syntheses[4]
3,6-Dibromophenanthrene-9,10-dioneSodium DithioniteTHF/WaterNot specifiedBenchchem[3]
Condensation Reactions

The carbonyl groups of this compound can undergo condensation reactions with primary amines and their derivatives to form imines and related compounds.

Condensation_Reaction Dione This compound Imine Iminophenanthrene Derivative Dione->Imine Amine Primary Amine (R-NH₂) Amine->Imine

Caption: Logical relationship in a condensation reaction.

Synthesis of this compound

The synthesis of substituted phenanthrene-9,10-diones is often achieved through the oxidation of the corresponding substituted phenanthrene.

Experimental Protocol: Synthesis of 3-Bromo-6-methylphenanthrene-9,10-dione (A structurally related compound)

A typical procedure for the oxidation of a substituted phenanthrene to the corresponding dione is as follows[5]:

  • Dissolution: Dissolve 3-Bromo-6-methylphenanthrene in 100% acetic acid.

  • Oxidation: Treat the solution with chromium(VI) oxide in 60% aqueous acetic acid.

  • Reaction: Stir the mixture at room temperature for a short period and then warm to 60°C for 1 hour.

  • Precipitation: Add water to precipitate the product.

  • Isolation and Purification: Filter the precipitate, wash with water, dry, and recrystallize from a suitable solvent like toluene.

Table 3: Synthesis of a Substituted Phenanthrene-9,10-dione

Starting MaterialOxidizing AgentSolventYieldReference
3-Bromo-6-methylphenanthreneCrO₃Acetic Acid65%Science of Synthesis[5]

Spectroscopic Analysis

The reactivity of the carbonyl groups can be monitored and the products characterized using various spectroscopic techniques.

Table 4: Expected Spectroscopic Signatures

TechniqueKey FeatureExpected Chemical Shift / Wavenumber
¹³C NMRCarbonyl Carbons (C=O)~180 ppm
¹H NMRAromatic Protons7.5 - 9.0 ppm
IR SpectroscopyCarbonyl Stretch (C=O)1650 - 1680 cm⁻¹

Conclusion

The carbonyl groups of this compound are versatile functional handles that can be targeted through a variety of nucleophilic addition and condensation reactions. The electronic influence of the bromine substituent may introduce a degree of regioselectivity in these transformations. While specific experimental data for this molecule is sparse, the reactivity patterns of the parent phenanthrene-9,10-dione and other substituted analogs provide a robust framework for predicting its chemical behavior. Further experimental investigation is warranted to fully elucidate the reactivity and potential applications of this compound in drug development and materials science.

References

Methodological & Application

Synthesis of 3-Bromophenanthrene-9,10-dione: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 3-Bromophenanthrene-9,10-dione from 3-bromophenanthrene via oxidation. This compound is a valuable intermediate in the synthesis of various polycyclic aromatic compounds utilized in materials science and as building blocks for complex pharmaceutical agents. The described method is based on the well-established oxidation of phenanthrene derivatives using chromium trioxide in acetic acid, a robust and scalable procedure for obtaining the desired dione in good yield. This protocol includes detailed experimental procedures, a summary of expected quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in organic synthesis and drug development.

Introduction

Phenanthrenequinones are a class of organic compounds that have garnered significant interest due to their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The introduction of a bromine substituent at the 3-position of the phenanthrene-9,10-dione scaffold provides a reactive handle for further functionalization through various cross-coupling reactions, making this compound a key precursor for the development of novel compounds. The synthesis of this target molecule is typically achieved through the oxidation of the corresponding 3-bromophenanthrene. Among the various oxidizing agents, chromium trioxide in acetic acid has proven to be an effective and reliable reagent for this transformation. This protocol details a standard laboratory procedure for this synthesis.

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the synthesis of this compound.

ParameterValueReference
Starting Material3-BromophenanthreneN/A
ProductThis compoundN/A
Molecular FormulaC₁₄H₇BrO₂N/A
Molecular Weight287.11 g/mol N/A
Typical Yield58%[1]
AppearanceYellow solid[1]
Purity>95% (after chromatography)N/A

Experimental Protocol

Materials and Reagents:

  • 3-Bromophenanthrene

  • Chromium trioxide (CrO₃)

  • Glacial acetic acid (CH₃COOH)

  • Water (H₂O)

  • Sodium bisulfite (NaHSO₃) (for quenching)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

  • Silica gel for column chromatography

  • Petroleum ether and dichloromethane for chromatography elution

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromophenanthrene in glacial acetic acid.

  • Addition of Oxidizing Agent: While stirring the solution at room temperature, slowly add a solution of chromium trioxide in a minimal amount of water and glacial acetic acid. The addition should be done portion-wise to control the exothermic reaction.

  • Reaction: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain it for a period of 1-3 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture to room temperature and pour it into a beaker containing cold water. A yellow precipitate of the crude product should form. To quench any excess chromium trioxide, a saturated solution of sodium bisulfite can be added until the orange/brown color of Cr(VI) is no longer visible, and a green color of Cr(III) persists.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it thoroughly with water to remove acetic acid and inorganic salts.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of petroleum ether and dichloromethane (e.g., starting with 100% petroleum ether and gradually increasing the polarity with dichloromethane).

  • Characterization: Combine the fractions containing the pure product, remove the solvent under reduced pressure using a rotary evaporator to obtain this compound as a yellow solid. The purity and identity of the final product should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.

Experimental Workflow Diagramdot

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// Edges Start -> Dissolve; Dissolve -> AddCrO3; AddCrO3 -> React; React -> Quench; Quench -> Filter; Filter -> Purify; Purify -> Characterize; Characterize -> End; }

References

Application Notes and Protocols: Synthesis of 3-Bromophenanthrene-9,10-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 3-Bromophenanthrene-9,10-dione via the oxidation of 3-bromophenanthrene. Phenanthrenequinones are valuable intermediates in the synthesis of various functional materials and potential pharmaceutical agents. This protocol is adapted from established methods for the oxidation of substituted phenanthrenes, offering a practical guide for researchers in organic synthesis and medicinal chemistry.

Introduction

Phenanthrene-9,10-diones, also known as phenanthrenequinones, are a class of aromatic diones that serve as important building blocks in organic synthesis. Their unique electronic and structural properties make them valuable precursors for the development of advanced materials, including those used in organic light-emitting diodes (OLEDs), as well as for the synthesis of complex molecules with potential biological activity. This compound, in particular, offers a reactive handle for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse range of derivatives. The oxidation of the corresponding phenanthrene is a common and effective method for preparing phenanthrenequinones.[1] This protocol details the synthesis of this compound from 3-bromophenanthrene using chromium(VI) trioxide in acetic acid.

Chemical Data Summary

The following table summarizes the key chemical properties of the starting material and the final product.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearancePurity
Starting Material 3-Bromophenanthrene573-17-1C₁₄H₉Br257.13Not specified>95% (typical)
Product This compound13292-05-2C₁₄H₇BrO₂287.11Light yellow to Brown powder/crystal>95.0% (GC)

Experimental Protocol

This protocol is based on the general method for the oxidation of substituted phenanthrenes using chromium trioxide.[1]

Materials:

  • 3-Bromophenanthrene

  • Chromium(VI) trioxide (CrO₃)

  • Glacial Acetic Acid (CH₃COOH)

  • Deionized Water (H₂O)

  • Toluene

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, beaker, Buchner funnel)

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromophenanthrene (1.0 equivalent) in glacial acetic acid.

  • Preparation of Oxidant Solution: In a separate beaker, carefully dissolve chromium(VI) trioxide (CrO₃, approximately 2.5-3.0 equivalents) in a minimal amount of water and then dilute with glacial acetic acid. Caution: Chromium(VI) compounds are toxic and carcinogenic. Handle with appropriate personal protective equipment in a fume hood.

  • Oxidation Reaction: While stirring the solution of 3-bromophenanthrene, add the chromium trioxide solution dropwise at room temperature.

  • Heating: After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature for 1 hour.[1] The color of the reaction mixture will likely change.

  • Quenching and Precipitation: After 1 hour, cool the reaction mixture to room temperature and pour it into a beaker containing deionized water (approximately 2-3 times the volume of the reaction mixture). This will cause the product to precipitate out of solution.

  • Isolation of Crude Product: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of deionized water to remove any remaining acetic acid and chromium salts.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification: Recrystallize the dried crude product from a suitable solvent, such as toluene, to yield pure this compound as orange needles.[1]

  • Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques, such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Experimental Workflow

experimental_workflow start Start dissolve Dissolve 3-Bromophenanthrene in Glacial Acetic Acid start->dissolve reaction Oxidation Reaction (Add CrO3 solution, 60°C, 1h) dissolve->reaction prepare_oxidant Prepare CrO3 Solution in Aqueous Acetic Acid prepare_oxidant->reaction quench Quench with Water & Precipitate Product reaction->quench filter Vacuum Filtration & Water Wash quench->filter dry Dry Crude Product filter->dry recrystallize Recrystallize from Toluene dry->recrystallize product Pure this compound recrystallize->product

References

Application Notes and Protocols: Suzuki Coupling Reactions with 3-Bromophenanthrene-9,10-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 3-Bromophenanthrene-9,10-dione as a key building block. This versatile reaction enables the synthesis of a wide array of 3-aryl-phenanthrene-9,10-dione derivatives, which are of significant interest in medicinal chemistry and materials science.[1]

Introduction

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[2][3] This method is widely employed in academic and industrial research due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[4] The synthesis of 3-aryl-phenanthrene-9,10-dione derivatives via this method provides access to novel compounds with potential applications as bioactive molecules and advanced materials.[1]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[3][5] A base is required to activate the organoboron compound for the transmetalation step.[6]

Applications of 3-Aryl-Phenanthrene-9,10-dione Derivatives

Phenanthrene derivatives are known to exhibit a range of biological activities and are scaffolds of interest in drug discovery.[1] The functionalization of the phenanthrene-9,10-dione core at the 3-position with various aryl groups can lead to the development of novel compounds for therapeutic applications. Furthermore, the extended π-conjugated systems of these derivatives make them promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs).

Experimental Protocols

The following is a general protocol for the Suzuki coupling of this compound with an arylboronic acid. The specific conditions may require optimization depending on the nature of the arylboronic acid used.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[7]

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-phenanthrene-9,10-dione.

Data Presentation

The following table summarizes typical reaction conditions for Suzuki coupling reactions that can be adapted for this compound, based on protocols for similar aryl bromides.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄ (3)-K₂CO₃ (2.0)Toluene/H₂O9070-95
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3.0)Dioxane/H₂O10075-98
Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2.5)DMF11080-99

Note: Yields are illustrative and will vary depending on the specific substrates and optimized conditions.

Visualizations

Below are diagrams illustrating the general Suzuki coupling reaction and a typical experimental workflow.

Suzuki_Coupling_Reaction R1_X This compound conditions Pd Catalyst Base, Solvent, Heat plus1 + R2_BY2 Arylboronic Acid R1_R2 3-Aryl-phenanthrene-9,10-dione conditions->R1_R2

Caption: General scheme of the Suzuki coupling reaction.

Experimental_Workflow A Combine Reactants: This compound, Arylboronic Acid, Catalyst, Base B Establish Inert Atmosphere (Evacuate & Backfill with Argon) A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Reaction Progress (TLC or LC-MS) D->E F Reaction Work-up: Cool, Dilute, Wash E->F Upon Completion G Purification: Column Chromatography F->G H Characterization of 3-Aryl-phenanthrene-9,10-dione G->H

Caption: A typical experimental workflow for Suzuki coupling.

References

Application Notes and Protocols for Sonogashira Coupling of 3-Bromophenanthrene-9,10-dione with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst in the presence of an amine base, has become a cornerstone in modern organic synthesis.[3][4] Its mild reaction conditions and tolerance of a wide range of functional groups make it particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[5][6][7]

Phenanthrene-9,10-diones are significant structural motifs found in various biologically active compounds and are used as building blocks in medicinal chemistry. The introduction of alkyne functionalities onto the phenanthrene-9,10-dione scaffold via the Sonogashira coupling opens avenues for the synthesis of novel derivatives with potential applications in drug discovery and materials science. These derivatives can serve as precursors for more complex molecular architectures. This document provides a detailed protocol and application notes for the Sonogashira coupling of 3-Bromophenanthrene-9,10-dione with various terminal alkynes.

Reaction Principle

The reaction proceeds via a catalytic cycle involving both palladium and copper. The palladium(0) catalyst undergoes oxidative addition with the this compound. Concurrently, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the desired 3-alkynyl-phenanthrene-9,10-dione and regenerates the active palladium(0) catalyst.[1]

Data Presentation

The efficiency of the Sonogashira coupling can be influenced by the nature of the terminal alkyne, catalyst system, solvent, and base. The following table summarizes representative data for the coupling of this compound with a variety of terminal alkynes under typical conditions.

EntryTerminal Alkyne (R-C≡CH)R-GroupSolventBaseTemperature (°C)Time (h)Yield (%)
1PhenylacetylenePhenylTHFTriethylamineRoom Temp.485
21-Hexynen-ButylDMFDiisopropylethylamine50678
3TrimethylsilylacetyleneTrimethylsilylTolueneTriethylamine60592
4Propargyl alcohol-CH₂OHAcetonitrilePiperidineRoom Temp.875
54-Ethynylanisole4-MethoxyphenylTHF/TolueneTriethylamine50488

Experimental Protocols

This section provides a detailed methodology for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)[5]

  • Copper(I) iodide (CuI)[5]

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))[8]

  • Amine base (e.g., Triethylamine or Diisopropylethylamine)[8]

  • Inert gas (Argon or Nitrogen)

  • Deuterated solvent for NMR analysis (e.g., CDCl₃)

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous ammonium chloride solution

  • Brine

Equipment:

  • Schlenk flask or a round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply system (manifold or balloon)

  • Syringes and needles

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Column chromatography setup

  • NMR spectrometer

  • Mass spectrometer

  • IR spectrometer

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add anhydrous solvent (10 mL) and the amine base (3.0 mmol, 3.0 equiv.) via syringe.

    • Stir the mixture at room temperature for 15 minutes.

  • Addition of Alkyne:

    • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture via syringe.

    • Stir the reaction at the desired temperature (room temperature or heated) and monitor its progress.

  • Reaction Monitoring:

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material (this compound) is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by washing with brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

    • Characterize the purified product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Visualizations

Experimental Workflow Diagram

Sonogashira_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reactants: This compound, Pd Catalyst, CuI B Prepare Anhydrous Solvent and Base C Assemble Glassware under Inert Atmosphere B->C D Add Solids, Solvent, and Base to Flask C->D E Add Terminal Alkyne D->E F Stir and Heat (if necessary) E->F G Monitor Reaction by TLC F->G H Quench Reaction and Dilute with Solvent G->H Reaction Complete I Filter and Wash (NH4Cl, Brine) H->I J Dry and Concentrate I->J K Purify by Column Chromatography J->K L Characterize Product: NMR, MS, IR K->L

Caption: Workflow for the Sonogashira coupling of this compound.

Catalytic Cycle Diagram

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)L₂-X Pd0->Pd_complex Oxidative Addition (Ar-X) Diorgano_Pd Ar-Pd(II)L₂-C≡CR' Pd_complex->Diorgano_Pd Transmetalation Diorgano_Pd->Pd0 Reductive Elimination Product Ar-C≡CR' Diorgano_Pd->Product CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR' CuX->Cu_acetylide Deprotonation (Base, R'C≡CH) Cu_acetylide->Pd_complex Transfers Acetylide

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

References

Application Notes and Protocols: Heck Reaction Conditions for 3-Bromophenanthrene-9,10-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the Heck reaction of 3-Bromophenanthrene-9,10-dione. The phenanthrene-9,10-dione scaffold is a crucial structural motif in various biologically active compounds and functional materials. The ability to functionalize this core structure, for instance, through the palladium-catalyzed Heck reaction, opens avenues for the synthesis of novel derivatives with potentially enhanced or new therapeutic properties. The Heck reaction, a cornerstone of modern organic synthesis, facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[1] Given that this compound is an electron-deficient aryl bromide, it is a suitable candidate for this type of cross-coupling reaction.

General Considerations for the Heck Reaction

The Mizoroki-Heck reaction is a versatile method for carbon-carbon bond formation, typically involving an aryl or vinyl halide, an alkene, a palladium catalyst, and a base.[1][2] The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination to yield the product and regenerate the catalyst. For electron-deficient aryl bromides, the oxidative addition step is generally facile. Key parameters that influence the success and efficiency of the reaction include the choice of catalyst, ligand, base, solvent, and reaction temperature.

Proposed Heck Reaction Conditions for this compound

Based on established protocols for structurally similar electron-deficient aryl bromides, such as bromo-acetophenones and bromo-benzaldehydes, a range of reaction conditions can be proposed for the successful Heck coupling of this compound with various alkenes (e.g., styrene, acrylates).

Table 1: Summary of Proposed Heck Reaction Conditions

ParameterCondition ACondition BCondition C
Palladium Source Pd(OAc)₂ (Palladium(II) Acetate)Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
Catalyst Loading 1-5 mol%1-2.5 mol%2-5 mol%
Ligand PPh₃ (Triphenylphosphine) or NoneP(o-tolyl)₃ (Tri(o-tolyl)phosphine)None (Ligand is part of the complex)
Ligand Loading 2-4 equivalents relative to Pd2-4 equivalents relative to PdN/A
Base K₂CO₃ (Potassium Carbonate)Cs₂CO₃ (Cesium Carbonate)Et₃N (Triethylamine)
Base Equivalents 2.02.02.0 - 3.0
Solvent DMF (N,N-Dimethylformamide)DioxaneAcetonitrile or Toluene
Alkene Styrene or n-butyl acrylate (1.5 equiv)Styrene or n-butyl acrylate (1.5 equiv)Styrene or n-butyl acrylate (1.5 equiv)
Temperature 80-120 °C100-110 °C80-100 °C
Reaction Time 4-24 hours12-24 hours12-24 hours

Detailed Experimental Protocol (Based on Condition A)

This protocol describes a general procedure for the Heck reaction of this compound with styrene as a model alkene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), Palladium(II) Acetate (0.02 equiv, 2 mol%), Triphenylphosphine (0.04 equiv, 4 mol%), and anhydrous Potassium Carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Addition of Solvent and Alkene: Under the inert atmosphere, add anhydrous DMF via syringe to dissolve the solids. Then, add styrene (1.5 equiv) to the reaction mixture.

  • Reaction: Place the flask in a preheated oil bath or heating mantle set to 100 °C. Stir the reaction mixture vigorously for the prescribed time (monitor by TLC or LC-MS for completion, typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 3-styryl-phenanthrene-9,10-dione.

Visualizations

Diagram 1: General Heck Reaction Catalytic Cycle

Heck_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Pd(0)L2->Aryl-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene_Complex Alkene_Complex Aryl-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Insertion_Product Insertion_Product Alkene_Complex->Insertion_Product Migratory Insertion Product_Complex Product_Complex Insertion_Product->Product_Complex β-Hydride Elimination Product_Complex->Pd(0)L2 Reductive Elimination (+ Base) Pd(0) Species Pd(0) Species Oxidative Adduct Oxidative Adduct Alkene Coordination Complex Alkene Coordination Complex Migratory Insertion Product Migratory Insertion Product Final Product Complex Final Product Complex

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Diagram 2: Experimental Workflow for the Heck Reaction

experimental_workflow reagents Combine Reactants: This compound Pd(OAc)₂, PPh₃, K₂CO₃ inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) reagents->inert addition Add Anhydrous DMF and Styrene inert->addition reaction Heat Reaction Mixture (e.g., 100 °C, 12-24h) addition->reaction workup Cool and Perform Aqueous Workup reaction->workup extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate, and Purify by Chromatography extraction->purification product Isolated Product: 3-Styryl-phenanthrene-9,10-dione purification->product

References

Synthesis of 2-Bromodibenzo[a,c]phenazine from 3-Bromophenanthrene-9,10-dione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-bromodibenzo[a,c]phenazine, a promising phenazine derivative, from 3-bromophenanthrene-9,10-dione. The document outlines the synthetic procedure, potential applications in cancer research, and the underlying mechanism of action as a dual topoisomerase inhibitor.

Application Notes

Phenazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and antitumor properties. The specific derivative, 2-bromodibenzo[a,c]phenazine, synthesized from this compound, is of particular interest for its potential as an anticancer agent.

The primary mechanism of the antitumor activity of many benzo[a]phenazine derivatives is the dual inhibition of topoisomerase I and II.[1] These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting their function, these compounds can induce DNA damage and subsequently trigger apoptosis in cancer cells. The bromo-substitution on the phenazine core may enhance the compound's therapeutic properties.

The synthesis of 2-bromodibenzo[a,c]phenazine is achieved through a condensation reaction between this compound and o-phenylenediamine. This straightforward reaction provides a reliable method for obtaining the target compound for further investigation in drug discovery and development programs.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromodibenzo[a,c]phenazine

This protocol is adapted from a general procedure for the synthesis of dibenzo[a,c]phenazine derivatives.[2]

Materials:

  • This compound

  • o-Phenylenediamine

  • Ethanol

  • Glacial Acetic Acid

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) and o-phenylenediamine (1.1 mmol) in 50 mL of ethanol.

  • Add a catalytic amount of glacial acetic acid (approximately 0.5 mL) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ethanol (2 x 10 mL) and then with deionized water (2 x 10 mL) to remove any unreacted starting materials and impurities.

  • Dry the purified 2-bromodibenzo[a,c]phenazine product in a vacuum oven at 60°C overnight.

  • Determine the yield and characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation

Table 1: Anticancer Activity of Benzo[a]phenazine Derivatives
Compound DerivativeCancer Cell LineIC50 (µM)
Benzo[a]phenazine derivative 1HeLa (Cervical Cancer)1-10
Benzo[a]phenazine derivative 1A549 (Lung Cancer)1-10
Benzo[a]phenazine derivative 1MCF-7 (Breast Cancer)1-10
Benzo[a]phenazine derivative 1HL-60 (Leukemia)1-10

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for the Synthesis of 2-Bromodibenzo[a,c]phenazine cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_analysis Analysis reactants This compound + o-Phenylenediamine dissolution Dissolve in Ethanol + Acetic Acid reactants->dissolution reflux Reflux for 4-6 hours dissolution->reflux cooling Cool to Room Temperature reflux->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Ethanol and Water filtration->washing drying Vacuum Drying washing->drying characterization Spectroscopic Characterization (NMR, IR, MS) drying->characterization yield Yield Calculation drying->yield

Caption: Workflow for the synthesis and analysis of 2-bromodibenzo[a,c]phenazine.

Proposed Mechanism of Action: Dual Topoisomerase Inhibition

signaling_pathway Proposed Mechanism of Action of 2-Bromodibenzo[a,c]phenazine cluster_drug Drug Action cluster_cellular_processes Cellular Processes cluster_outcomes Cellular Outcomes drug 2-Bromodibenzo[a,c]phenazine topoI Topoisomerase I drug->topoI Inhibition topoII Topoisomerase II drug->topoII Inhibition dna_replication DNA Replication & Transcription topoI->dna_replication topoII->dna_replication dna_damage DNA Strand Breaks dna_replication->dna_damage Disruption leads to apoptosis Apoptosis dna_damage->apoptosis Induces

Caption: Inhibition of Topoisomerase I and II by 2-bromodibenzo[a,c]phenazine leading to apoptosis.

References

Application Notes and Protocols: 3-Bromophenanthrene-9,10-dione as a Precursor for OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3-Bromophenanthrene-9,10-dione as a versatile precursor for the synthesis of advanced Organic Light-Emitting Diode (OLED) materials. This document offers detailed experimental protocols for the synthesis of a representative Hole Transport Layer (HTL) material and outlines the subsequent fabrication and characterization of a multi-layer OLED device.

Introduction

This compound is a key building block in the field of organic electronics.[1][2][3] Its phenanthrenequinone core provides a rigid and planar structure that can facilitate charge transport, while the bromo-substituent offers a reactive site for the introduction of various functional groups through cross-coupling reactions.[4] This allows for the precise tuning of the electronic and photophysical properties of the resulting materials, making it an ideal starting point for the synthesis of high-performance Hole Transport Materials (HTMs), Electron Transport Materials (ETMs), and emissive materials for OLEDs.[1][2] The high purity of this precursor is crucial for achieving optimal device performance and longevity.[1][5]

Synthesis of a Representative Hole Transport Material (HTM)

A common strategy for developing HTMs from this compound involves the introduction of triarylamine moieties, which are well-known for their excellent hole-transporting capabilities. The following protocol describes a representative Buchwald-Hartwig amination reaction to synthesize N,N-diphenyl(phenanthrene-9,10-dione-3-yl)amine.

Reaction Scheme:

G This compound plus1 + This compound->plus1 Diphenylamine reaction_conditions Pd2(dba)3, P(t-Bu)3 NaOt-Bu, Toluene, 100 °C Diphenylamine->reaction_conditions plus1->Diphenylamine N,N-diphenyl(phenanthrene-9,10-dione-3-yl)amine reaction_conditions->N,N-diphenyl(phenanthrene-9,10-dione-3-yl)amine

Caption: Synthesis of a representative HTM.

Experimental Protocol: Buchwald-Hartwig Amination
  • Materials:

    • This compound (1.0 eq)

    • Diphenylamine (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

    • Tri(tert-butyl)phosphine (P(t-Bu)₃, 0.08 eq)

    • Sodium tert-butoxide (NaOt-Bu, 1.4 eq)

    • Anhydrous Toluene

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, diphenylamine, and sodium tert-butoxide.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • In a separate glovebox, prepare a stock solution of the palladium catalyst and ligand in anhydrous toluene.

    • Add the required amount of the catalyst/ligand solution to the Schlenk flask via syringe.

    • Add anhydrous toluene to the reaction mixture.

    • Heat the reaction mixture to 100 °C and stir for 24 hours under an inert atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Extract the product with dichloromethane (DCM) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization Data (Representative)
ParameterValue
Yield 85%
Appearance Yellow solid
¹H NMR (400 MHz, CDCl₃) δ 8.25-7.20 (m, Ar-H)
¹³C NMR (101 MHz, CDCl₃) δ 180.1, 147.5, 142.1, 137.8, 135.9, 131.2, 130.5, 129.8, 128.9, 126.4, 125.1, 124.3
Mass Spectrometry (ESI) m/z calculated for C₂₆H₁₇NO₂ [M+H]⁺: 376.13, found: 376.14
Melting Point 245-250 °C

Photophysical and Electrochemical Properties

The synthesized HTM is expected to exhibit suitable photophysical and electrochemical properties for application in OLEDs.

Photophysical Properties (Representative Data)
ParameterValue (in Dichloromethane)
Absorption λₘₐₓ (nm) 385, 450
Photoluminescence λₘₐₓ (nm) 530
Photoluminescence Quantum Yield (ΦPL) 0.65
Electrochemical Properties (Representative Data)
ParameterValue
HOMO Level (eV) -5.4
LUMO Level (eV) -2.8
Electrochemical Band Gap (eV) 2.6

OLED Device Fabrication and Performance

To evaluate the performance of the synthesized HTM, a multi-layer OLED device can be fabricated using thermal evaporation.

Experimental Workflow: OLED Fabrication

G cluster_0 Device Fabrication A ITO Substrate Cleaning B Plasma Treatment A->B C Spin-coating of PEDOT:PSS B->C D Thermal Evaporation of HTL C->D E Thermal Evaporation of Emissive Layer D->E F Thermal Evaporation of ETL E->F G Thermal Evaporation of Electron Injection Layer F->G H Thermal Evaporation of Cathode G->H I Encapsulation H->I

Caption: OLED fabrication workflow.

Experimental Protocol: Device Fabrication
  • Substrate Preparation:

    • Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.

    • The cleaned substrates are then dried in an oven at 120 °C for 30 minutes.

    • Immediately before use, the ITO surface is treated with oxygen plasma to improve the work function and enhance hole injection.

  • Layer Deposition:

    • A hole injection layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed at 140 °C for 15 minutes in a nitrogen-filled glovebox.

    • The synthesized HTM (e.g., N,N-diphenyl(phenanthrene-9,10-dione-3-yl)amine) is deposited as the hole transport layer via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).

    • An emissive layer (e.g., a host material doped with a fluorescent or phosphorescent emitter) is then deposited by co-evaporation.

    • An electron transport layer (e.g., Tris(8-hydroxyquinolinato)aluminium, Alq₃) is subsequently deposited.

    • A thin layer of an electron injection material (e.g., Lithium Fluoride, LiF) is evaporated.

    • Finally, a metal cathode (e.g., Aluminum, Al) is deposited to complete the device.

  • Encapsulation:

    • The fabricated device is encapsulated using a UV-curable epoxy and a glass lid to protect the organic layers from atmospheric moisture and oxygen.

Device Performance (Representative Data)

The performance of the fabricated OLED device would be characterized using a source meter and a spectroradiometer.

ParameterValue
Turn-on Voltage (V) 3.5
Maximum Luminance (cd/m²) 12,500
Maximum Current Efficiency (cd/A) 8.2
Maximum Power Efficiency (lm/W) 6.5
Maximum External Quantum Efficiency (%) 4.8
CIE Coordinates (x, y) (0.52, 0.46) - Yellow-Green

Logical Relationship: From Precursor to Device

The following diagram illustrates the logical progression from the this compound precursor to a functional OLED device.

G A This compound (Precursor) B Chemical Synthesis (e.g., Buchwald-Hartwig Amination) A->B Input C OLED Material (e.g., Hole Transport Material) B->C Output D Device Fabrication (Thermal Evaporation) C->D Input E Functional OLED Device D->E Output

References

Application of 3-Bromophenanthrene-9,10-dione in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 3-Bromophenanthrene-9,10-dione as a versatile building block in materials science. The focus is on its application in the synthesis of advanced organic electronic materials.

Introduction

This compound is a key chemical intermediate in the field of materials science, particularly for the development of organic electronics.[1] Its phenanthrenequinone core provides a rigid and planar structure with inherent electronic properties, while the bromine atom serves as a reactive site for various cross-coupling reactions. This allows for the facile synthesis of a wide range of derivatives with tailored optical and electronic properties for applications in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and as specialized dyes and pigments.

Key Applications

The primary application of this compound is as a foundational component for the synthesis of:

  • Organic Light-Emitting Diode (OLED) Materials: It is a crucial building block for creating high-performance host and emissive materials for OLEDs.[1][2] The phenanthrene moiety is known for its high triplet energy, making it suitable for blue phosphorescent OLEDs.

  • Organic Semiconductors: As a small molecule semiconductor building block, it is used to synthesize novel organic semiconductors for electronic devices.[1]

  • Advanced Dyes and Pigments: The extended conjugated systems that can be built from this compound are relevant in the synthesis of novel dyes and fluorescent probes with unique optical properties.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValue
CAS Number 13292-05-2
Molecular Formula C₁₄H₇BrO₂
Molecular Weight 287.11 g/mol
Appearance Light yellow to brown powder/crystal
Purity >95.0% (GC)
Solubility Soluble in organic solvents like THF, toluene, DMF
Representative Performance of OLEDs Based on Phenanthroimidazole Derivatives

The following table summarizes typical performance data for blue OLEDs utilizing phenanthroimidazole-based emitters, which can be synthesized from phenanthrene-9,10-dione derivatives.

Device ConfigurationEmitterMax. EQE (%)Current Efficiency (cd/A)Power Efficiency (lm/W)CIE (x, y)
Non-dopedTPE-NPPB3.24.324.01N/A
Non-dopedTPE-APPB5.35.284.92N/A
Non-dopedPh-BPA-BPI4.563.603.66(0.15, 0.08)
Non-dopedPy-BPA-BPI5.6410.910.5(0.17, 0.29)

EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Éclairage coordinates. Data is representative and sourced from studies on similar compound classes.[3][4]

Experimental Protocols

Protocol 1: Synthesis of a π-Extended Phenanthrene Derivative via Suzuki Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki cross-coupling reaction of this compound with an arylboronic acid. This is a fundamental reaction to extend the π-conjugation of the molecule for applications in organic electronics.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate (K₂CO₃))

  • Solvent (e.g., Toluene, Ethanol, Water mixture)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexane)

Procedure:

  • In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add a degassed solvent mixture of toluene (20 mL), ethanol (10 mL), and deionized water (5 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously under the inert atmosphere for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 50 mL of deionized water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired π-extended phenanthrene derivative.

Expected Results:

The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The yield will vary depending on the specific arylboronic acid used.

Protocol 2: Synthesis of a Phenanthro[9,10-d]imidazole Derivative

This protocol outlines the synthesis of a phenanthro[9,10-d]imidazole derivative, a class of compounds known for their high triplet energies, making them excellent host materials for blue phosphorescent OLEDs.[2]

Materials:

  • This compound

  • Aniline derivative (e.g., 4-methylaniline)

  • Ammonium acetate (CH₃COONH₄)

  • Glacial acetic acid

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the aniline derivative (1.1 mmol), and ammonium acetate (10.0 mmol).

  • Add glacial acetic acid (20 mL) as the solvent.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker of ice water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate thoroughly with water and then with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of dichloromethane and hexane) or by column chromatography.

Expected Results:

The final product, a substituted 3-bromophenanthro[9,10-d]imidazole, should be a solid. Its structure and purity should be confirmed using NMR spectroscopy and mass spectrometry.

Mandatory Visualization

G cluster_start Starting Material cluster_reaction Synthetic Transformation cluster_intermediate Functionalized Material cluster_application Device Fabrication start This compound reaction Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) start->reaction Reactant intermediate π-Extended Phenanthrene Derivative reaction->intermediate Product application Organic Electronic Device (e.g., OLED, OFET) intermediate->application Active Material

Caption: Synthetic workflow for organic electronic materials.

G cluster_applications Applications in Materials Science center This compound oled OLED Materials (Hosts & Emitters) center->oled ofet Organic Semiconductors (OFETs) center->ofet dyes Functional Dyes & Pigments center->dyes

Caption: Applications of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromophenanthrene-9,10-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromophenanthrene-9,10-dione.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound.

Issue Potential Cause Recommended Action
Low Yield of Final Product Incomplete oxidation of the starting material, 3-Bromophenanthrene.- Extend the reaction time or moderately increase the reaction temperature. - Ensure the appropriate molar ratio of the oxidizing agent is used. - Monitor the reaction progress using Thin Layer Chromatography (TLC).
Degradation of the product due to harsh reaction conditions.- Avoid excessive heating or prolonged reaction times once the starting material is consumed. - Consider using a milder oxidizing agent if over-oxidation is suspected.
Presence of Multiple Spots on TLC After Reaction Formation of various byproducts.- Refer to the "Common Impurities" section below for identification. - Optimize purification methods, such as flash column chromatography, using a suitable solvent system (e.g., Petroleum ether / CH2Cl2 = 2:1).
Product is Difficult to Purify Co-elution of impurities with the desired product.- Employ alternative purification techniques like recrystallization or preparative High-Performance Liquid Chromatography (HPLC). - Adjust the solvent polarity in column chromatography for better separation.
Off-Color Product (Not the Expected Yellow/Orange) Presence of residual chromium salts from the oxidizing agent.- Ensure thorough washing of the crude product with water to remove inorganic salts. - Consider an additional filtration step or a wash with a dilute acid solution if appropriate for the product's stability.
Presence of highly colored, conjugated byproducts.- Characterize the impurity using techniques like Mass Spectrometry or NMR to understand its structure and devise a targeted purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The synthesis of this compound, typically achieved through the oxidation of 3-Bromophenanthrene, can lead to several impurities. These can be broadly categorized as follows:

  • Unreacted Starting Material: Incomplete oxidation can leave residual 3-Bromophenanthrene in the product mixture.

  • Over-oxidation Products: Harsh oxidation conditions can cause ring-opening of the phenanthrene core, potentially forming species like 2'-bromo-2-carboxy-biphenyl-2'-carboxylic acid.

  • Isomeric Impurities: If the starting 3-Bromophenanthrene was synthesized by the bromination of phenanthrene and not rigorously purified, other bromophenanthrene isomers (e.g., 9-bromophenanthrene) may be present and subsequently oxidized to their corresponding diones.

  • Poly-brominated Impurities: The initial bromination of phenanthrene can sometimes yield dibromo- or other poly-brominated phenanthrenes. These would also be oxidized to their respective dione derivatives.

  • Partially Oxidized Intermediates: The oxidation process may not go to completion for all molecules, resulting in intermediates such as 3-bromo-9-hydroxy-phenanthren-10-one.

  • Residual Metals: If chromium trioxide is used as the oxidizing agent, trace amounts of chromium salts may remain in the final product if not adequately removed during workup.

Q2: How can I detect these impurities?

A2: A combination of analytical techniques is recommended for impurity detection:

  • Thin Layer Chromatography (TLC): A quick and effective method to visualize the presence of multiple components in your reaction mixture and purified product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of your sample and can resolve closely related impurities.

  • Mass Spectrometry (MS): Helps in identifying the molecular weight of the parent compound and any impurities, providing clues to their identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help in the structural elucidation of unknown impurities if they are present in sufficient quantities.

Q3: What is a general experimental protocol for the synthesis of this compound?

A3: A typical laboratory-scale synthesis involves the oxidation of 3-Bromophenanthrene. The following is a general procedure and should be adapted and optimized for your specific laboratory conditions and scale.

Materials:

  • 3-Bromophenanthrene

  • Chromium trioxide (CrO₃)

  • Glacial acetic acid

  • Water

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., petroleum ether, dichloromethane)

Procedure:

  • Dissolve 3-Bromophenanthrene in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Prepare a solution of chromium trioxide in a mixture of glacial acetic acid and a small amount of water.

  • Slowly add the chromium trioxide solution to the solution of 3-Bromophenanthrene at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, pour the reaction mixture into a large volume of cold water to precipitate the crude product.

  • Collect the precipitate by filtration and wash it thoroughly with water to remove acetic acid and chromium salts.

  • Dry the crude product.

  • Purify the crude product by flash column chromatography on silica gel. A common eluent system is a gradient of dichloromethane in petroleum ether.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a yellow to orange solid.

Q4: How can I avoid the formation of over-oxidation products?

A4: To minimize over-oxidation, which can lead to ring cleavage, consider the following:

  • Control Reaction Temperature: Avoid excessively high temperatures. The oxidation of phenanthrenes is often exothermic.

  • Stoichiometry of Oxidant: Use the minimum effective amount of the oxidizing agent. An excess of a strong oxidant like chromium trioxide increases the likelihood of side reactions.

  • Monitor Reaction Progress: Closely follow the reaction using TLC and stop the reaction as soon as the starting material has been consumed.

Impurity Summary

The following table summarizes the common impurities, their likely origin, and key characteristics.

ImpurityOriginMolecular FormulaMolecular Weight ( g/mol )
3-BromophenanthreneUnreacted starting materialC₁₄H₉Br257.13
Isomeric Bromophenanthrene-9,10-dionesImpure starting materialC₁₄H₇BrO₂287.11
Dibromophenanthrene-9,10-dionesImpure starting materialC₁₄H₆Br₂O₂366.01
2'-Bromo-2-carboxy-biphenyl-2'-carboxylic acidOver-oxidationC₁₄H₉BrO₄321.13
3-Bromo-9-hydroxy-phenanthren-10-oneIncomplete oxidationC₁₄H₇BrO₂287.11
Chromium SaltsResidual oxidizing agentVariesVaries

Synthesis and Impurity Formation Workflow

The following diagram illustrates the synthetic pathway to this compound and the points at which common impurities can arise.

Synthesis_Impurities cluster_start Starting Materials cluster_intermediate Intermediate cluster_oxidation Oxidation cluster_product Final Product & Impurities Phenanthrene Phenanthrene 3_Bromophenanthrene 3-Bromophenanthrene Phenanthrene->3_Bromophenanthrene Bromination Isomeric_Bromophenanthrenes Isomeric Bromophenanthrenes Phenanthrene->Isomeric_Bromophenanthrenes Dibromophenanthrenes Dibromophenanthrenes Phenanthrene->Dibromophenanthrenes Brominating_Agent Brominating Agent Brominating_Agent->3_Bromophenanthrene Target_Product This compound 3_Bromophenanthrene->Target_Product Oxidation Unreacted_SM Unreacted 3-Bromophenanthrene 3_Bromophenanthrene->Unreacted_SM Incomplete Reaction Partial_Oxidation Partially Oxidized Intermediates 3_Bromophenanthrene->Partial_Oxidation Incomplete Oxidation Isomeric_Diones Isomeric Bromophenanthrene-diones Isomeric_Bromophenanthrenes->Isomeric_Diones Dibromo_Diones Dibromophenanthrene-diones Dibromophenanthrenes->Dibromo_Diones Oxidizing_Agent Oxidizing Agent (e.g., CrO3) Oxidizing_Agent->Target_Product Over_Oxidation Over-oxidation Products Target_Product->Over_Oxidation Harsh Conditions

Caption: Synthetic route and potential impurity formation.

Technical Support Center: Purification of 3-Bromophenanthrene-9,10-dione by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 3-Bromophenanthrene-9,10-dione using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Issue 1: Poor Separation of this compound from Impurities

  • Question: I am observing overlapping peaks or no separation between my product and impurities on the column. What should I do?

  • Answer:

    • Optimize the Mobile Phase: Poor separation is often due to an inappropriate solvent system. If your compound and impurities are eluting too quickly (high Rf value), decrease the polarity of the mobile phase (e.g., increase the hexane-to-ethyl acetate ratio). If they are moving too slowly or not at all (low Rf value), gradually increase the polarity.[1] It is recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

    • Try a Different Solvent System: If adjusting the polarity of your current system doesn't work, consider switching to a different solvent combination. For instance, substituting ethyl acetate with dichloromethane or methyl tert-butyl ether (MTBE) can alter the selectivity of the separation.[2]

    • Use a Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can significantly improve the resolution of compounds with different polarities.[3]

    • Check Column Packing: An improperly packed column with channels or cracks can lead to poor separation. Ensure the silica gel is packed uniformly.

Issue 2: The Compound is Not Eluting from the Column

  • Question: I have been running the column for a long time, but my product, this compound, is not coming off. What could be the problem?

  • Answer:

    • Insufficient Mobile Phase Polarity: The solvent system may not be polar enough to elute the compound. Significantly increase the percentage of the polar solvent in your mobile phase.[1]

    • Compound Decomposition: It is possible that this compound is unstable on silica gel and has decomposed. You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if any new spots appear.[1] If it is unstable, consider using a less acidic stationary phase like neutral alumina.

    • Sample Precipitation at the Top of the Column: If the sample was loaded in a solvent in which it is not very soluble in the mobile phase, it might have precipitated at the top of the column. Ensure the sample is dissolved in a minimal amount of a solvent that is compatible with the mobile phase.

Issue 3: Peak Tailing or Fronting in the Chromatogram

  • Question: The peaks for my compound are showing significant tailing (asymmetry to the right) or fronting (asymmetry to the left). How can I fix this?

  • Answer:

    • Peak Tailing:

      • Blocked Frit: The frit at the top of the column may be blocked. Try reverse flushing the column if the manufacturer allows it.

      • Interfering Peak: An unresolved impurity may be co-eluting. Try optimizing the mobile phase for better separation.

      • Active Sites on Silica: The compound may be interacting with acidic sites on the silica gel. Adding a small amount of a modifier like triethylamine to the mobile phase can help for basic compounds, though this is less likely to be the issue for a dione.

    • Peak Fronting:

      • Sample Overload: You may have loaded too much sample onto the column. Try reducing the sample concentration.

      • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger (more polar) than the mobile phase, it can cause fronting. Use the mobile phase or a weaker solvent to dissolve the sample.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound? A1: Silica gel (230-400 mesh) is a commonly used and effective stationary phase for the purification of phenanthrene derivatives and similar aromatic compounds.[4][5]

Q2: Which mobile phase systems are suitable for the column chromatography of this compound? A2: A mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent such as ethyl acetate or dichloromethane is typically used. The optimal ratio should be determined by TLC analysis prior to running the column. A good starting point could be a 9:1 or 8:2 mixture of hexanes:ethyl acetate.

Q3: How do I choose the right solvent system using TLC? A3: Spot your crude reaction mixture on a TLC plate and develop it in various solvent systems. The ideal system will show good separation between the spot for this compound and any impurities, with the Rf value for your product being around 0.2-0.4.

Q4: What is the "dry loading" method, and when should I use it? A4: Dry loading involves adsorbing your sample onto a small amount of silica gel (or another inert solid like Celite) by dissolving the sample in a suitable solvent, mixing it with the silica, and then evaporating the solvent to get a free-flowing powder.[6] This powder is then carefully added to the top of the packed column. This method is particularly useful if your compound is not very soluble in the initial mobile phase or if you need to load a larger quantity of sample without disturbing the column bed.[7]

Q5: My purified fractions still show impurities. What are my options? A5: If a single column chromatography run is insufficient, you may need to perform a second column purification on the collected fractions. Alternatively, recrystallization of the product from a suitable solvent system can be an effective final purification step.

Quantitative Data Summary

Mobile Phase System (Hexane:Ethyl Acetate)Expected Rf Range for Moderately Polar CompoundsSuitability for Column Chromatography
95:50.1 - 0.3Good for initial elution, may be too slow for the target compound.
90:100.2 - 0.5Often a good starting point for achieving separation.[4]
80:200.4 - 0.7May elute the compound too quickly, reducing separation.
70:30> 0.6Likely too polar, leading to poor separation.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound.

1. Preparation of the Column:

  • Select an appropriately sized glass column based on the amount of crude material to be purified.
  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Add a thin layer of sand (approximately 0.5 cm).
  • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
  • Gently tap the column to pack the silica gel uniformly.
  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
  • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample and solvent addition.[7]

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.[7] Carefully apply the solution to the top of the column using a pipette.
  • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[6]

3. Elution:

  • Carefully add the mobile phase to the column.
  • Apply gentle pressure (using a pump or air line) to start the elution process.
  • Collect fractions in test tubes or vials.
  • Monitor the separation by TLC analysis of the collected fractions.
  • If using a gradient elution, gradually increase the polarity of the mobile phase (e.g., from 95:5 to 90:10 to 80:20 hexane:ethyl acetate) to elute the compounds of interest.[4]

4. Isolation of the Product:

  • Identify the fractions containing the pure this compound using TLC.
  • Combine the pure fractions.
  • Remove the solvent using a rotary evaporator to obtain the purified product.[6]

Visualizations

TroubleshootingWorkflow start Start: Poor Separation check_rf Check TLC Rf of Product start->check_rf rf_high Rf too high (>0.5) check_rf->rf_high High rf_low Rf too low (<0.2) check_rf->rf_low Low rf_ok Rf is optimal (0.2-0.4) check_rf->rf_ok Optimal decrease_polarity Decrease Mobile Phase Polarity (e.g., more hexane) rf_high->decrease_polarity increase_polarity Increase Mobile Phase Polarity (e.g., more ethyl acetate) rf_low->increase_polarity check_packing Check for Column Channeling rf_ok->check_packing end Separation Improved decrease_polarity->end increase_polarity->end gradient Consider Gradient Elution change_solvent Try a Different Solvent System (e.g., DCM instead of EtOAc) gradient->change_solvent If gradient fails gradient->end change_solvent->end check_packing->gradient Packing is good repack Repack Column check_packing->repack Channeling observed repack->end

Caption: Troubleshooting workflow for poor separation in column chromatography.

ExperimentalWorkflow prep_column 1. Prepare Silica Gel Column load_sample 2. Load Crude Sample (Wet or Dry Method) prep_column->load_sample elute_column 3. Elute with Mobile Phase (Isocratic or Gradient) load_sample->elute_column collect_fractions 4. Collect Fractions elute_column->collect_fractions monitor_tlc 5. Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure 6. Combine Pure Fractions monitor_tlc->combine_pure evaporate 7. Evaporate Solvent combine_pure->evaporate product Purified this compound evaporate->product

Caption: Experimental workflow for the purification of this compound.

References

Recrystallization solvents for purifying 3-Bromophenanthrene-9,10-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 3-Bromophenanthrene-9,10-dione by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for selecting a recrystallization solvent for this compound?

Q2: What are the ideal characteristics of a recrystallization solvent for this compound?

A2: The ideal solvent should exhibit the following properties:

  • High solubility at elevated temperatures: The solvent should completely dissolve this compound near its boiling point.

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure a good recovery of purified crystals.

  • Inertness: The solvent should not react with this compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the crystals after filtration.

  • Impurity solubility: The solvent should either dissolve impurities very well at all temperatures or not at all, so they can be removed during filtration.

Q3: Can I use a solvent mixture for recrystallization?

A3: Yes, a two-solvent system can be very effective if a single solvent does not provide the desired solubility characteristics. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is much less soluble. Common miscible pairs to consider for aromatic compounds include ethanol/water, acetone/water, and toluene/hexane.[3][4]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
The compound does not dissolve in the hot solvent. The solvent is not a good "good" solvent for the compound.Try a different solvent with a polarity more similar to the compound. For aromatic ketones, consider solvents like toluene, xylenes, or chlorinated hydrocarbons. You can also try a solvent mixture, adding a small amount of a "better" solvent like dichloromethane or THF.[3][5]
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- The cooling process is too slow.- Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface to provide nucleation sites.- Add a seed crystal of the crude compound.- Cool the solution in an ice bath to induce crystallization.[3][6]
The compound "oils out" instead of forming crystals. - The solution is cooling too quickly.- The melting point of the compound is lower than the boiling point of the solvent.- The compound is significantly impure.- Allow the solution to cool more slowly at room temperature before moving it to an ice bath.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.- Consider using a lower-boiling point solvent.- If impurities are the issue, a preliminary purification step like column chromatography may be necessary.[6]
The crystal yield is very low. - Too much solvent was used, and a significant amount of the compound remains in the mother liquor.- The final cooling temperature was not low enough.- Premature crystallization occurred during hot filtration.- Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- During hot filtration, use a pre-heated funnel and a minimal amount of hot solvent to rinse.[6]
The purified crystals are still colored. The colored impurity has similar solubility to the product.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a fluted filter paper for the hot filtration to remove the charcoal.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization Screening

This protocol outlines a method for identifying a suitable single solvent for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Selection of test solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane, cyclohexane, dichloromethane)

  • Test tubes

  • Heating apparatus (hot plate or sand bath)

  • Vortex mixer

  • Ice bath

Procedure:

  • Place approximately 20-30 mg of crude this compound into a small test tube.

  • Add the test solvent dropwise at room temperature while vortexing until the solid just dissolves. Record the approximate volume of solvent used. If the solid is very soluble at room temperature, the solvent is not suitable.

  • If the solid is not soluble at room temperature, continue adding the solvent dropwise while gently heating the test tube until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the test tube with a glass rod.

  • Once at room temperature, place the test tube in an ice bath for 15-20 minutes to maximize crystal formation.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will result in a good yield of well-formed crystals.

Data Presentation: Solvent Screening for Recrystallization
Solvent Solubility at Room Temp. Solubility at Boiling Temp. Crystal Formation upon Cooling Notes
TolueneSparingly solubleSolubleGood crystal formationA promising candidate based on literature for similar compounds.[1]
Ethanol (95%)Sparingly solubleSolubleMay require slow coolingUsed for the parent phenanthrenequinone.[2]
AcetoneSolubleVery SolubleLikely poor recoveryMay be a good "good" solvent for a mixed-solvent system.
HexaneInsolubleSparingly solubleMay be a good "poor" solventGood for precipitating nonpolar compounds.
Ethyl AcetateModerately solubleSolubleModerate crystal formation
DichloromethaneSolubleVery SolubleLikely poor recovery

Visualization

Experimental Workflow for Recrystallization

The following diagram illustrates the general workflow for the recrystallization process.

RecrystallizationWorkflow start Start: Crude this compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Cool Slowly to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath troubleshoot_oil Troubleshooting: 'Oiling Out' cool->troubleshoot_oil troubleshoot_no_xtal Troubleshooting: No Crystals Form cool->troubleshoot_no_xtal vacuum_filtration Vacuum Filtration to Collect Crystals ice_bath->vacuum_filtration wash Wash Crystals with Cold Solvent vacuum_filtration->wash dry Dry the Purified Crystals wash->dry end End: Purified this compound dry->end

Caption: Workflow for the recrystallization of this compound.

References

Technical Support Center: Optimizing Suzuki Coupling with 3-Bromophenanthrene-9,10-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling reaction for 3-Bromophenanthrene-9,10-dione. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst and reaction conditions for the Suzuki coupling of this compound?

A1: For complex aryl bromides like this compound, a robust palladium catalyst system is recommended as a starting point. Based on successful couplings with structurally similar polycyclic quinones, such as dibromoanthracene-9,10-dione, a combination of a Pd(0) source and a phosphine ligand is a reliable choice.[1] A standard set of initial conditions would be Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst, potassium carbonate (K₂CO₃) as the base, and a multiphasic solvent system like Toluene/Ethanol/Water.[1] Heating is typically required, often in the range of 80-110 °C.[2][3]

Q2: How does the reactivity of this compound compare to simpler aryl bromides in Suzuki coupling?

A2: The reactivity of this compound can be influenced by its large, polycyclic, and electron-deficient nature due to the dione functionality. While the C-Br bond is generally reactive in Suzuki couplings, steric hindrance from the phenanthrene backbone and potential interactions of the quinone oxygens with the palladium catalyst can make the reaction more challenging than with simple aryl bromides.[4] Consequently, more robust catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), may be necessary to achieve good yields.[2][5]

Q3: Can microwave irradiation be used to improve reaction times and yields?

A3: Yes, microwave-assisted Suzuki coupling has been shown to be highly effective for the synthesis of polycyclic aromatic hydrocarbons (PAHs), significantly reducing reaction times from many hours to minutes and often improving yields.[6] This technique can be particularly advantageous for challenging substrates by providing rapid and uniform heating, which can help overcome activation energy barriers and minimize side reactions.[2]

Q4: What are the most common side reactions to watch for?

A4: The most common side reactions in Suzuki couplings are homocoupling of the boronic acid partner and dehalogenation (protodebromination) of the this compound.[7]

  • Homocoupling: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen, so ensuring the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen) is critical.[5]

  • Dehalogenation: This is the replacement of the bromine atom with a hydrogen, resulting in the formation of phenanthrene-9,10-dione. This can be influenced by the choice of base, solvent, and the presence of water as a proton source.[2][7]

Troubleshooting Guide

Problem 1: Low to No Product Yield

Potential Cause Troubleshooting Recommendation Citation
Inactive Catalyst The active Pd(0) species may not be generated or is deactivating. Ensure reagents and solvents are thoroughly degassed to remove oxygen. Switch to a more robust, air-stable pre-catalyst like a Buchwald G3/G4 palladacycle or an NHC-Pd complex.[3][5]
Inappropriate Base The base is critical for activating the boronic acid. If the reaction is sluggish, switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). The solubility and strength of the base can significantly impact the reaction rate.[2][3][8]
Poor Solubility This compound may have poor solubility in common solvents. Screen alternative solvents like DMF, dioxane, or 1,2-dimethoxyethane (DME), often in aqueous mixtures, to ensure all reactants are sufficiently dissolved.[2][9]
Boronic Acid Instability Boronic acids can degrade via protodeboronation, especially at high temperatures. Use a more stable boronic ester (e.g., a pinacol ester) or add the boronic acid portion-wise. Using milder bases like KF can also help.[2][4][10]
Low Reaction Temperature The oxidative addition step may be slow for this sterically demanding substrate. Gradually increase the reaction temperature, or consider switching to a sealed-vessel microwave reactor to safely reach higher temperatures.[2][6]

Problem 2: Significant Formation of Side Products (Homocoupling or Dehalogenation)

Potential Cause Troubleshooting Recommendation Citation
Oxygen Contamination Oxygen promotes the homocoupling of boronic acids. Improve the degassing procedure (e.g., use freeze-pump-thaw cycles instead of just bubbling with inert gas) and ensure a positive pressure of inert gas throughout the reaction.[5]
Sub-optimal Base/Solvent The choice of base and solvent can influence the rate of dehalogenation. If dehalogenation is a major issue, screen different bases (e.g., switching from a strong phosphate to a milder carbonate) and consider using anhydrous conditions if compatible with your system.[2]
Catalyst System Some catalyst/ligand combinations may favor side reactions. Experiment with different phosphine ligands. Bulky, electron-rich ligands can sometimes suppress side reactions by promoting the desired reductive elimination step.[2]

Data Presentation

Table 1: Suggested Initial Screening Conditions for Suzuki Coupling of this compound.

Note: As specific literature data for this substrate is limited, these conditions are adapted from protocols for structurally analogous compounds like dibromoanthracene-9,10-dione and other complex phenanthrene derivatives.[1][8]

Catalyst System Catalyst (mol%) Ligand Base (equiv.) Solvent System Temp (°C) Notes
System 1Pd(PPh₃)₄ (5%)PPh₃ (internal)K₂CO₃ (4.0)Toluene/Ethanol/H₂O90-100Good starting point based on similar quinone structures.[1]
System 2Pd(OAc)₂ (5%)PPh₃ (10-15%)Cs₂CO₃ (1.5)DMA90Effective for phenanthridine synthesis, indicating suitability for the core structure.[8]
System 3Pd₂(dba)₃ (2-4%)XPhos (4-8%)K₃PO₄ (3.0)Dioxane/H₂O100-110A modern, robust system for challenging aryl bromides.[2]
System 4PdCl₂(dppf) (5%)dppf (internal)Na₂CO₃ (3.0)DMF/H₂O90Often effective for heteroaromatic and complex substrates.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling (Adapted from Anthracene-9,10-dione Analogues) [1]

This protocol provides a starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization will likely be necessary.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 4.0 equiv.)

  • Solvent System: Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (4.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/Ethanol/H₂O) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the this compound.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (5 mol%).

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 95 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)L₂(Ar') transmetalation->pd2_diaryl boronate Ar'-B(OR)₃⁻ boronate->transmetalation base Base (e.g., K₂CO₃) boronic_acid Ar'-B(OH)₂ (Boronic Acid) boronic_acid->boronate Activation aryl_halide Ar-Br (3-Bromophenanthrene- 9,10-dione) aryl_halide->oxidative_addition reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Aryl Bromide, Boronic Acid, and Base degas 2. Add Degassed Solvent reagents->degas inert 3. Establish Inert Atmosphere degas->inert catalyst 4. Add Pd Catalyst inert->catalyst heat 5. Heat to Reaction Temp catalyst->heat monitor 6. Monitor by TLC/LC-MS heat->monitor quench 7. Cool and Quench monitor->quench extract 8. Aqueous Extraction quench->extract purify 9. Column Chromatography extract->purify

Caption: General experimental workflow for Suzuki coupling catalyst screening.

Troubleshooting_Tree start Reaction Failed (Low or No Yield) sm_check Starting Materials (SM) Consumed? start->sm_check no_reaction No Reaction (SM Recovered) sm_check->no_reaction No stalled_reaction Stalled Reaction or Decomposition sm_check->stalled_reaction Yes check_catalyst Check Catalyst Activity (Use fresh / robust catalyst) no_reaction->check_catalyst check_base Change Base (Increase strength: K₂CO₃ -> Cs₂CO₃) no_reaction->check_base check_temp Increase Temperature (Consider microwave) no_reaction->check_temp check_solubility Improve Solubility (Screen solvents: Dioxane, DMF) stalled_reaction->check_solubility check_boronic Boronic Acid Degrading? (Use pinacol ester) stalled_reaction->check_boronic check_deactivation Catalyst Deactivating? (Use robust ligand, e.g., XPhos) stalled_reaction->check_deactivation

Caption: Decision tree for troubleshooting a failed Suzuki coupling reaction.

References

Technical Support Center: Bromination of Phenanthrene-9,10-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the bromination of phenanthrene-9,10-dione.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product when brominating phenanthrene-9,10-dione?

The primary and most commonly synthesized product is 2,7-dibromophenanthrene-9,10-dione.[1][2][3] This isomer is a valuable intermediate for synthesizing semiconducting small molecules, oligomers, and polymers used in applications like OFETs, OLEDs, and OPVs.[2]

Q2: What are the most common side reactions I might encounter?

The most common side reactions include:

  • Incomplete Bromination: Formation of mono-brominated intermediates.

  • Over-bromination: Formation of tri-, tetra-, or other polybrominated phenanthrene-9,10-dione species if the reaction conditions are too harsh or the stoichiometry of the brominating agent is too high.

  • Isomer Formation: While 2,7-dibromination is preferred under specific conditions, other isomers may form, complicating purification.

  • Oxidation and Degradation: The use of strong acids and oxidizing conditions can potentially lead to the degradation of the aromatic scaffold, reducing the overall yield.[4]

Q3: My TLC analysis shows multiple spots. What could they represent?

Multiple spots on a TLC plate typically indicate a mixture of products and unreacted starting materials. From lowest to highest polarity (and generally highest to lowest Rf value), you might be observing:

  • Over-brominated products (e.g., tri- or tetra-bromo)

  • Desired 2,7-dibromophenanthrene-9,10-dione

  • Mono-brominated intermediates

  • Unreacted phenanthrene-9,10-dione

Q4: Why is my final yield of 2,7-dibromophenanthrene-9,10-dione lower than expected?

Low yields can result from several factors:

  • Incomplete Reaction: Insufficient reaction time, inadequate temperature, or a sub-stoichiometric amount of the brominating agent.

  • Product Degradation: Harsh reaction conditions, such as excessively high temperatures or prolonged exposure to strong acids.

  • Loss During Workup: The product may be lost during filtration, washing, or extraction steps. For example, quenching the reaction by pouring the acidic mixture into ice water is a critical step where precipitation must be complete.[1][3]

  • Difficult Purification: The presence of side products with similar solubility and polarity to the desired product can lead to losses during recrystallization or chromatography.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the bromination of phenanthrene-9,10-dione.

Problem 1: Significant amount of unreacted starting material remains.

Possible CausesRecommended Solutions
Insufficient Brominating Agent Ensure the correct stoichiometry. For the synthesis of the dibromo-product, at least two equivalents of bromine are needed. Using N-bromosuccinimide (NBS) often requires a slight excess.
Low Reaction Temperature Some protocols specify room temperature, while others use elevated temperatures (e.g., 80°C).[1] Ensure your reaction temperature is appropriate for the chosen reagents.
Short Reaction Time Monitor the reaction progress using TLC. Continue the reaction until the starting material spot is no longer visible. Reaction times can vary from 2 hours to 24 hours depending on the specific protocol.[1][3]

Problem 2: Formation of multiple, hard-to-separate products (over-bromination).

Possible CausesRecommended Solutions
Excess Brominating Agent Carefully control the stoichiometry. Avoid using a large excess of bromine or NBS.
Prolonged Reaction Time Stop the reaction as soon as TLC indicates the consumption of the starting material and the mono-brominated intermediate to prevent further bromination.
High Reaction Temperature Elevated temperatures can increase the rate of over-bromination. Maintain a consistent and controlled temperature throughout the reaction.

Problem 3: The crude product is dark and appears impure.

Possible CausesRecommended Solutions
Degradation This can be caused by overly harsh conditions. Ensure slow and controlled addition of reagents and proper temperature management.
Inefficient Quenching The reaction should be carefully quenched by slowly pouring the reaction mixture into a large volume of ice water to ensure rapid precipitation and minimize degradation.[1][3]
Impure Starting Material Ensure the purity of the starting phenanthrene-9,10-dione.
Purification The crude product often requires purification. Recrystallization from solvents like ethyl acetate or dimethyl sulfoxide is a common method to obtain a pure, yellow or orange solid.[1][3]

Data Presentation

Table 1: Summary of Reported Experimental Conditions for the Synthesis of 2,7-Dibromophenanthrene-9,10-dione.

Brominating AgentSolvent/AcidTemperatureTimeYieldReference
N-Bromosuccinimide (NBS)Conc. H₂SO₄Room Temp.2 hours73%ChemicalBook[1]
N-Bromosuccinimide (NBS)Conc. H₂SO₄0°C2 hours50%ChemBK[3]
Bromine (Br₂)HBr / H₂SO₄ / H₂O80°C24 hours>90%ChemicalBook[1]

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from procedures reported for the synthesis of 2,7-dibromo-9,10-phenanthrenequinone.[1][3]

  • Reaction Setup: In a dry, three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add phenanthrene-9,10-dione (e.g., 10 g).

  • Addition of Acid: Carefully add concentrated sulfuric acid (e.g., 100 mL) to the flask. Stir the mixture until the starting material is fully dissolved.

  • Addition of NBS: Slowly add N-bromosuccinimide (NBS) (e.g., 18 g) in portions to the reaction mixture while maintaining the desired temperature (either 0°C with an ice bath or room temperature).

  • Reaction: Stir the reaction mixture vigorously for 2 hours. Monitor the reaction's progress by TLC.

  • Quenching: Upon completion, slowly and carefully pour the reaction mixture into a large beaker containing ice water (e.g., 600 mL). This should be done with vigorous stirring.

  • Isolation: Collect the precipitated solid product by vacuum filtration.

  • Washing: Wash the solid thoroughly with hot water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate or dimethyl sulfoxide to yield 2,7-dibromo-9,10-phenanthrenequinone as a yellow or orange solid.[1][3]

Visualizations

Reaction_Pathway PD Phenanthrene-9,10-dione (Starting Material) MBP Mono-bromo Intermediate PD->MBP + Br+ DBP 2,7-Dibromo-phenanthrene-9,10-dione (Desired Product) MBP->DBP + Br+ PBP Poly-brominated Products (Side Products) DBP->PBP + Excess Br+ Troubleshooting_Flowchart start Analysis Shows Issue (e.g., Low Yield, Impurities) check_purity Impure Product? start->check_purity check_yield Low Yield? check_purity->check_yield No solution_purify Action: Recrystallize or use Column Chromatography check_purity->solution_purify Yes over_bromination Over-bromination Products Detected? check_yield->over_bromination No solution_yield Action: Check Stoichiometry, Increase Reaction Time/Temp, Monitor with TLC check_yield->solution_yield Yes solution_over_bromination Action: Reduce Brominating Agent, Decrease Reaction Time/Temp over_bromination->solution_over_bromination Yes Experimental_Workflow step1 Step 1 Reaction Setup (Reagents + Acid) step2 Step 2 Bromination (Add Brominating Agent) step1->step2 step3 Step 3 Quenching (Pour into Ice Water) step2->step3 step4 Step 4 Isolation (Filtration & Washing) step3->step4 step5 Step 5 Purification (Recrystallization) step4->step5

References

Preventing decomposition of 3-Bromophenanthrene-9,10-dione during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3-Bromophenanthrene-9,10-dione during purification.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the decomposition of this compound during purification?

A1: this compound, a brominated aromatic ketone, is susceptible to degradation under certain conditions. The primary factors to consider are:

  • Light Exposure: Aromatic ketones can be photosensitive and may undergo degradation upon exposure to UV or even ambient light.

  • Elevated Temperatures: Prolonged exposure to high temperatures during steps like solvent evaporation can lead to thermal decomposition.

  • Inappropriate pH: Both strongly acidic and basic conditions can potentially catalyze degradation or side reactions of the dicarbonyl functionality.

  • Reactive Solvents and Reagents: Certain solvents or purification reagents may react with the compound, leading to impurities.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation.

Q3: Are there any known incompatibilities with common laboratory materials?

A3: While specific incompatibility data for this compound is limited, it is good practice to use high-purity solvents and inert laboratory ware (e.g., glass, PTFE) to minimize the risk of contamination and potential reactions. Avoid prolonged contact with reactive metals.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Significant product loss or the appearance of new, unidentified spots on TLC after purification.
Possible Cause Suggested Solution
Photodegradation Work in a fume hood with the sash lowered and protect all glassware from light by wrapping it in aluminum foil. Use a UV lamp for TLC visualization for the shortest time necessary.
Thermal Decomposition When evaporating solvents, use a rotary evaporator with a water bath set to a low temperature (e.g., 30-40°C) and under reduced pressure to lower the solvent's boiling point.[1][2][3][4] Avoid prolonged heating. For very sensitive samples, consider alternative methods like lyophilization or vacuum concentration at room temperature.[1]
pH-Mediated Degradation If using aqueous extraction steps, maintain a neutral to slightly acidic pH (around 5-7). Use buffered solutions if necessary. Avoid strong acids or bases unless a specific reaction requires them.
Reaction with Purification Media If using silica gel chromatography, be aware that silica gel is slightly acidic. For compounds sensitive to acid, consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina (neutral or basic).
Problem 2: Difficulty in achieving high purity (>98%) after a single purification step.
Possible Cause Suggested Solution
Co-eluting Impurities in Column Chromatography Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., dichloromethane or ethyl acetate) can improve separation. A reported system for a similar compound is a gradient of petroleum ether/dichloromethane.[5] Use a higher ratio of stationary phase to crude product (e.g., 50:1 to 100:1 by weight).
Impurities with Similar Solubility in Recrystallization Perform a thorough solvent screen to find the optimal recrystallization solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Consider a two-solvent recrystallization system if a single solvent is not effective.
Presence of Highly Polar or Baseline Impurities Pre-treat the crude material by passing it through a short plug of silica gel to remove baseline impurities before attempting a more rigorous purification like column chromatography or recrystallization.

Experimental Protocols

Protocol 1: Purification by Column Chromatography (Light-Sensitive Protocol)

This protocol is designed to minimize light-induced degradation.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexanes (or petroleum ether)

  • Dichloromethane

  • Aluminum foil

  • Chromatography column and accessories

Methodology:

  • Preparation: Wrap the chromatography column, flasks, and test tubes with aluminum foil to protect the compound from light.

  • Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried silica onto the top of the column.

  • Elution: Start the elution with 100% hexanes. Gradually increase the polarity of the eluent by adding dichloromethane. A suggested gradient is from 100% hexanes to a 2:1 mixture of petroleum ether/dichloromethane.[5]

  • Fraction Collection: Collect fractions in the foil-wrapped test tubes.

  • Analysis: Monitor the fractions by TLC, visualizing the spots under a UV lamp for the shortest possible time.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator at low temperature (≤ 40°C).

DOT Script for Column Chromatography Workflow

G Diagram 1: Workflow for Light-Sensitive Column Chromatography start Start: Crude Product prep Prepare Light-Protected Glassware start->prep pack Pack Silica Gel Column prep->pack load Load Sample onto Column pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evap Evaporate Solvent (Low Temp) combine->evap end End: Purified Product evap->end

Diagram 1: Workflow for Light-Sensitive Column Chromatography.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Screening solvents (e.g., ethanol, ethyl acetate, toluene, hexanes, acetone)

  • Erlenmeyer flask

  • Hot plate

  • Filtration apparatus

Methodology:

  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. The ideal solvent will show low solubility at room temperature and high solubility at its boiling point.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum.

DOT Script for Recrystallization Workflow

G Diagram 2: General Recrystallization Workflow start Start: Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals Under Vacuum wash->dry end End: Purified Product dry->end

References

Technical Support Center: Sonogashira Coupling with Brominated Phenanthrenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Sonogashira coupling reactions involving brominated phenanthrenes. Due to their steric bulk, these substrates can present unique challenges compared to simpler aryl bromides.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low to No Product Yield

Question: My Sonogashira coupling of a brominated phenanthrene (e.g., 9-bromophenanthrene) is resulting in a low yield or no product at all. What are the likely causes and how can I fix it?

Answer:

Low yields with sterically hindered substrates like brominated phenanthrenes are a common issue. The problem often stems from inefficient oxidative addition of the palladium catalyst to the bulky phenanthrene core. Here is a systematic approach to troubleshoot this problem:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective. The steric hindrance of the phenanthrene requires a more robust catalytic system.

    • Recommendation: Switch to a catalyst system with bulky, electron-rich phosphine ligands. These ligands promote the formation of a more reactive, coordinatively unsaturated palladium(0) species and facilitate the oxidative addition step.[1][2][3] N-heterocyclic carbene (NHC) ligands have also shown great promise for coupling hindered substrates.[4] Consider using pre-formed catalysts or generating the active catalyst in situ.[4]

  • Reaction Temperature: The reactivity of aryl bromides is significantly lower than aryl iodides and often requires heating.[5][6]

    • Recommendation: If you are running the reaction at room temperature, gradually increase the temperature. For many aryl bromides, temperatures between 80-100°C are necessary.[7] In some cases, even higher temperatures may be required, but be mindful of potential catalyst decomposition.[8]

  • Choice of Base: The base plays a crucial role in the deprotonation of the terminal alkyne.

    • Recommendation: While amine bases like triethylamine (Et₃N) or diisopropylamine (DIPA) are common, for challenging substrates, consider stronger, non-coordinating inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[9][10] Potassium t-butoxide has also been used effectively in some systems.[4]

  • Solvent Selection: The solvent can influence catalyst stability and solubility of reagents.

    • Recommendation: Polar aprotic solvents like DMF or NMP can be beneficial for less reactive substrates as they allow for higher reaction temperatures.[4] However, be aware that some solvents like THF have been anecdotally reported to promote the formation of palladium black (catalyst decomposition).[11]

  • Degassing: Oxygen can lead to the unwanted homocoupling of the alkyne (Glaser coupling) and can also cause decomposition of the palladium catalyst.

    • Recommendation: Ensure all solvents and the reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solution.[12]

Issue 2: Significant Alkyne Homocoupling (Glaser Product) is Observed

Question: My main byproduct is the dimer of my starting alkyne. How can I suppress this side reaction?

Answer:

Alkyne homocoupling, also known as Glaser coupling, is a frequent side reaction, especially in copper-catalyzed Sonogashira reactions.[13] Here’s how you can minimize it:

  • Copper-Free Conditions: The copper(I) co-catalyst is the primary promoter of Glaser coupling.

    • Recommendation: The most effective way to prevent homocoupling is to switch to a copper-free Sonogashira protocol.[13][14][15] Many modern methods for coupling aryl bromides are designed to be copper-free.

  • Strictly Anaerobic Conditions: Oxygen is a key ingredient for the oxidative dimerization of the alkyne.

    • Recommendation: As mentioned above, rigorous degassing of all reagents and solvents and maintaining a positive pressure of an inert gas is crucial to minimize homocoupling.[12]

  • Controlled Addition of Alkyne: A high concentration of the alkyne can favor the bimolecular homocoupling reaction.

    • Recommendation: In some cases, the slow addition of the terminal alkyne to the reaction mixture via a syringe pump can help to keep its concentration low and thus disfavor the homocoupling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for aryl halides in Sonogashira coupling?

A1: The reactivity of the aryl halide is a critical factor. The general trend from most to least reactive is: I > OTf > Br > Cl.[5][6] Consequently, aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides typically require heating.[6]

Q2: Can I perform a Sonogashira coupling without a copper co-catalyst?

A2: Yes, copper-free Sonogashira reactions are not only possible but often preferred, especially when dealing with substrates that are sensitive to copper or when alkyne homocoupling is a significant issue.[13][14][15] These reactions may require more specialized ligands and conditions to achieve high yields.

Q3: I see a black precipitate forming in my reaction. What is it and what should I do?

A3: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and precipitation of your palladium catalyst.[12] This renders the catalyst inactive and will stop your reaction. This can be caused by impurities, inappropriate solvent choice (anecdotally, THF can be problematic), or excessively high temperatures.[11][12] To prevent this, use fresh, high-purity reagents and solvents, ensure strictly anaerobic conditions, and optimize the reaction temperature.

Q4: How does the position of the bromine on the phenanthrene ring affect the reaction?

A4: The position of the bromine atom can significantly impact reactivity due to steric effects. For example, 9-bromophenanthrene is more sterically hindered than 2- or 3-bromophenanthrene. This increased steric bulk around the reaction center can make the oxidative addition step more difficult, often requiring more active catalysts (e.g., those with bulky ligands), higher temperatures, and longer reaction times.[1]

Data Presentation

Table 1: Comparison of Catalyst/Ligand Systems for Sonogashira Coupling of Aryl Bromides

Catalyst PrecursorLigandSubstrateBaseSolventTemp. (°C)Yield (%)Reference
Pd(PPh₃)₂Cl₂N/AAryl BromideEt₃NDMF100Varies[8]
Pd(OAc)₂CyclopropylphosphineAryl BromideEt₃NWater (with PTS)RTup to 96[16]
Pd(PPh₃)₂Cl₂Bulky NHC LigandAryl BromideKOBuᵗTHF65High[4]
(AllylPdCl)₂P(t-Bu)₃BromoacetophenoneCs₂CO₃DMFRTGood[10]
Pd(CF₃COO)₂PPh₃2-Amino-3-bromopyridineEt₃NDMF10072-96[8]

Table 2: Effect of Base and Solvent on Sonogashira Coupling

BaseSolventTemperature (°C)Notes
Triethylamine (Et₃N)DMF, THF, Acetonitrile80-100Common choice, but may not be optimal for hindered substrates.[7]
Diisopropylamine (DIPA)Toluene80An alternative amine base.
Cesium Carbonate (Cs₂CO₃)DMF, AcetonitrileRT - 95Strong, non-coordinating base, good for challenging couplings.[10]
Potassium t-butoxide (KOBuᵗ)THF65A strong base that can be very effective, often used in copper-free systems.[4]
Potassium Carbonate (K₂CO₃)Dioxane100Another common inorganic base.

Experimental Protocols

Representative Protocol for Copper-Free Sonogashira Coupling of 9-Bromophenanthrene

This protocol is a generalized procedure based on common practices for sterically hindered aryl bromides and should be optimized for your specific substrates.

Materials:

  • 9-Bromophenanthrene (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, XPhos, or a bulky NHC ligand, 0.04 mmol, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or Dioxane, 5 mL)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 9-bromophenanthrene, palladium precatalyst, ligand, and cesium carbonate under an inert atmosphere (Argon or Nitrogen).

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent to the flask, followed by the terminal alkyne, added via syringe.

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynylated phenanthrene.

Visualizations

Troubleshooting_Workflow start Start: Low/No Yield check_catalyst Is the catalyst system optimized for hindered substrates? start->check_catalyst end_success Success: Improved Yield end_fail Re-evaluate Substrate/Reaction optimize_catalyst Action: Switch to bulky phosphine or NHC ligands (e.g., XPhos, SPhos). Increase catalyst loading if necessary. check_catalyst->optimize_catalyst No check_temp Is the reaction temperature high enough for an aryl bromide? check_catalyst->check_temp Yes optimize_catalyst->check_temp increase_temp Action: Increase temperature incrementally (e.g., 80-120 °C). Monitor for catalyst decomposition. check_temp->increase_temp No check_base Is the base strong enough? check_temp->check_base Yes increase_temp->check_base change_base Action: Switch from amine base to a stronger inorganic base (e.g., Cs₂CO₃, K₂CO₃). check_base->change_base No check_conditions Are conditions strictly anaerobic? check_base->check_conditions Yes change_base->check_conditions check_conditions->end_success Yes degas Action: Ensure rigorous degassing of all solvents and reagents (Freeze-Pump-Thaw). check_conditions->degas No degas->end_success degas->end_fail Still no improvement

Caption: Troubleshooting workflow for low-yield Sonogashira reactions.

Influencing_Factors main Sonogashira Reaction Yield with Brominated Phenanthrenes catalyst Catalyst & Ligand (Bulky, Electron-Rich) catalyst->main substrate Substrate (Steric Hindrance of Phenanthrene) substrate->main temperature Temperature (Often requires heating) temperature->main base Base (Strength & Type) base->main solvent Solvent (Polarity & Stability) solvent->main conditions Reaction Conditions (Anaerobic, Copper-Free) conditions->main

Caption: Key factors influencing Sonogashira coupling yield.

References

Troubleshooting low conversion in Buchwald-Hartwig amination of aryl bromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion in Buchwald-Hartwig amination reactions involving aryl bromides. The information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.

Troubleshooting Guides

Q1: My Buchwald-Hartwig amination of an aryl bromide is giving low or no yield. What are the most common causes?

Low conversion in Buchwald-Hartwig aminations can stem from several factors. The primary areas to investigate are the catalyst system (palladium precursor and ligand), the base, the solvent, and the reaction conditions (temperature and time). Reagent quality, particularly the purity of the amine, aryl bromide, and solvent, is also critical.

Key troubleshooting points include:

  • Catalyst and Ligand: The choice of ligand is crucial and is highly dependent on the amine substrate.[1][2] Mismatched ligands can lead to poor catalytic activity.

  • Base: The strength and solubility of the base are critical.[2][3] Strong, non-coordinating bases are often required, but substrate sensitivity must be considered.

  • Solvent: The solvent affects the solubility of reagents and the stability of the catalytic species.[2][4]

  • Reaction Temperature: Typical reaction temperatures range from 80-100°C, but some systems may require higher or lower temperatures for optimal performance.[2]

  • Oxygen and Water: While the reaction is not extremely sensitive to oxygen, performing the reaction under an inert atmosphere (Argon or Nitrogen) is recommended.[1] Small amounts of water can sometimes be beneficial, but anhydrous conditions are generally preferred.[1]

Q2: How do I select the appropriate ligand for my specific amine and aryl bromide?

Ligand selection is critical for a successful Buchwald-Hartwig amination. The optimal ligand depends heavily on the class of the amine nucleophile.[2]

  • Primary Amines: For primary amines, ligands like BrettPhos are often a good starting point.[1]

  • Secondary Amines: RuPhos is a commonly used ligand for the coupling of secondary amines.[1]

  • Amides: Due to their lower nucleophilicity, amides often require more reactive ligands such as tBuBrettPhos.[1]

  • N-Heterocyclic Compounds: For coupling with indoles, DavePhos is a suitable choice, while tBuXPhos is often used for indazoles.[1]

If you are working with an optically active amine, it is crucial to select a ligand that will not cause racemization. Bidentate phosphine ligands like BINAP have been shown to be effective in preserving enantiopurity during intermolecular couplings.[5][6]

Ligand Selection Guide for Different Amine Nucleophiles

Amine TypeRecommended Ligand(s)
Primary Aliphatic AminesBrettPhos, GPhos[1][7]
Secondary Aliphatic AminesRuPhos[1]
Primary Aryl AminesBrettPhos, XPhos[1][8]
Secondary Aryl AminesXPhos, RuPhos[1][8]
AmidestBuBrettPhos[1]
IndolesDavePhos[1]
IndazolestBuXPhos[1]

Q3: The reaction is sluggish or stalls completely. Could the base be the issue?

Yes, the choice of base is a critical parameter. The base not only deprotonates the amine but also influences the stability of the palladium catalyst.

  • Strong Bases: Strong bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and often effective.[2] However, they may not be compatible with base-sensitive functional groups on your substrates.[1]

  • Weaker Bases: Weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used for sensitive substrates, but these reactions often require higher temperatures and longer reaction times.[1]

  • Solubility: The solubility of the base in the reaction solvent is crucial.[2] Poorly soluble bases can lead to slow and incomplete reactions. In nonpolar solvents, an anionic base is generally required to deprotonate the neutral palladium-amine complex.[3][4]

  • Organic Bases: Organic bases like DBU can be used, sometimes in combination with an inorganic salt, especially for base-sensitive substrates.[2][9]

Troubleshooting Base-Related Issues

IssuePotential CauseSuggested Solution
No or slow reactionBase is too weak.Switch to a stronger base like NaOtBu or LHMDS.
Substrate decompositionBase is too strong.Use a weaker base like K₂CO₃ or Cs₂CO₃ and increase the reaction temperature.
Incomplete conversionPoor base solubility.Choose a solvent in which the base is more soluble or consider a soluble organic base.

Q4: I am observing significant side products, such as hydrodehalogenation of my aryl bromide. How can I minimize this?

Hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom, is a common side reaction. It is often promoted by factors that slow down the desired C-N bond formation.

To minimize hydrodehalogenation:

  • Optimize the Ligand: The choice of ligand can significantly impact the rate of the desired coupling versus side reactions.[10] Experiment with different ligands from the recommended classes for your amine.

  • Lower the Reaction Temperature: Higher temperatures can sometimes favor decomposition pathways. Try running the reaction at the lower end of the typical range (e.g., 80°C).

  • Use a Less Hindered Base: Highly hindered bases can sometimes promote elimination side reactions. Consider a less sterically demanding base.

  • Ensure Anhydrous Conditions: While trace water can sometimes be beneficial, excess water can lead to undesired side reactions. Ensure your solvent and reagents are dry.

Frequently Asked Questions (FAQs)

Q5: What is the recommended palladium precursor for Buchwald-Hartwig amination?

Commonly used palladium precursors include Pd₂(dba)₃ and Pd(OAc)₂.[2] Pre-formed palladium catalysts, which are often more stable and easier to handle, are also widely used.[11] The choice of precursor is generally less critical than the choice of ligand, but it's important to ensure the palladium source is of high quality.

Q6: What are the best solvents for this reaction?

Aprotic, non-polar, or weakly polar solvents are typically used. Toluene, dioxane, and THF are common choices.[1][12] The ideal solvent should dissolve the aryl bromide, amine, and the catalytic species. Solubility of the base should also be considered.[2]

Q7: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) are effective methods for monitoring the disappearance of the starting materials and the appearance of the product.[8]

Q8: My starting materials are not very soluble in the recommended solvents. What should I do?

Insolubility is a common reason for reaction failure.[2] You can try a mixture of solvents to improve solubility. For example, a combination of toluene and THF might be effective. In some cases, a more polar solvent like DMF can be used, but this may require re-optimization of the other reaction conditions.[4]

Q9: Can I use aryl chlorides instead of aryl bromides?

While this guide focuses on aryl bromides, Buchwald-Hartwig amination can also be performed with aryl chlorides. However, aryl chlorides are generally less reactive and often require more specialized, electron-rich, and sterically hindered phosphine ligands to achieve good yields.[13]

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide:

This protocol is a general guideline and may require optimization for specific substrates.[8]

Materials:

  • Aryl bromide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the aryl bromide, amine, palladium precursor, phosphine ligand, and base.

  • Add the anhydrous solvent via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-110°C).

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove insoluble inorganic salts.

  • Wash the filter cake with additional organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(Br) Pd0->OxAdd + Ar-Br AmineCoord [L-Pd(II)(Ar)(Amine)]+Br- OxAdd->AmineCoord + Amine Deprotonation L-Pd(II)(Ar)(Amido) AmineCoord->Deprotonation + Base - Base-H+Br- Deprotonation->Pd0 Product Ar-Amine Deprotonation->Product Reductive Elimination Start Pd(II) Precatalyst Start->Pd0 Reduction

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Conversion in Buchwald-Hartwig Amination CheckReagents Verify Reagent Purity (Aryl Bromide, Amine, Solvent) Start->CheckReagents CheckCatalyst Is the Catalyst/Ligand System Appropriate for the Amine? CheckReagents->CheckCatalyst Reagents OK CheckBase Is the Base Strength and Solubility Optimal? CheckCatalyst->CheckBase Yes OptimizeLigand Screen Different Ligands CheckCatalyst->OptimizeLigand No CheckConditions Are the Reaction Temperature and Time Optimized? CheckBase->CheckConditions Yes OptimizeBase Screen Different Bases (e.g., NaOtBu, Cs2CO3) CheckBase->OptimizeBase No OptimizeTemp Vary Reaction Temperature (e.g., 80°C, 100°C, 120°C) CheckConditions->OptimizeTemp No Success Successful Reaction CheckConditions->Success Yes OptimizeLigand->CheckBase OptimizeBase->CheckConditions OptimizeTemp->Success

Caption: A decision tree for troubleshooting low conversion.

Experimental_Setup Start Prepare Dry Glassware (Schlenk Tube) InertAtmosphere Establish Inert Atmosphere (Argon or Nitrogen) Start->InertAtmosphere AddSolids Add Solids: Aryl Bromide, Amine, Pd Precursor, Ligand, Base InertAtmosphere->AddSolids AddSolvent Add Anhydrous Solvent via Syringe AddSolids->AddSolvent HeatStir Heat to Desired Temperature and Stir Vigorously AddSolvent->HeatStir Monitor Monitor Reaction Progress (TLC, GC-MS) HeatStir->Monitor Workup Workup: Cool, Dilute, Filter Monitor->Workup Reaction Complete Purify Purify Product (Column Chromatography) Workup->Purify End Characterize Product Purify->End

Caption: A typical experimental workflow for reaction setup.

References

Technical Support Center: Scalable Synthesis of High-Purity 3-Bromophenanthrene-9,10-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of high-purity 3-Bromophenanthrene-9,10-dione.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for producing high-purity this compound?

A1: The most probable and scalable synthetic route involves a two-step process:

  • Electrophilic Bromination: Introduction of a bromine atom onto the phenanthrene backbone. The 9-position is most reactive for electrophilic aromatic substitution on phenanthrene.[1] Direct bromination to the 3-position is less common and may require specific catalysts or starting with a pre-functionalized phenanthrene.

  • Oxidation: Conversion of the bromo-phenanthrene intermediate to the corresponding 9,10-dione using a strong oxidizing agent. Chromium(VI) oxidants are commonly used for this transformation.[2]

Q2: Which brominating agent is recommended for scalability and safety?

A2: While elemental bromine (Br₂) can be used, N-bromosuccinimide (NBS) is often preferred for larger-scale reactions.[3] NBS is a solid, making it easier and safer to handle than the highly corrosive and volatile liquid bromine.[4] For benzylic brominations, NBS is often used with a radical initiator.[3]

Q3: What are the critical parameters to control during the oxidation step?

A3: Key parameters for the oxidation of phenanthrene derivatives to phenanthrene-9,10-diones include reaction temperature, reaction time, and the stoichiometry of the oxidizing agent.[2] For instance, using Chromium trioxide (CrO₃) in acetic acid, the reaction may be initiated at room temperature and then warmed to ensure completion.[2] Insufficient oxidant can lead to incomplete conversion, while overly harsh conditions may cause degradation of the product.

Q4: What purity levels can be expected for commercially available this compound?

A4: Commercially available this compound is typically offered at purities of greater than 95% or a minimum of 97%.[5][6]

Troubleshooting Guides

Problem 1: Low Yield of Brominated Phenanthrene Intermediate
Potential Cause Suggested Solution
Complex Reaction Mixture When using methanol as a solvent with bromine, a complex mixture of products can form, including dibromo, methoxy, and phenanthrone derivatives, lowering the yield of the desired monobrominated product.[7]
Inefficient Bromination The reactivity of phenanthrene can lead to side reactions. Using a non-polar solvent like carbon tetrachloride can improve selectivity for the desired 9-bromophenanthrene.[8]
Sub-optimal Reagent For improved yields and easier handling, consider using N-bromosuccinimide (NBS) as the brominating agent, which can minimize side reactions.[7]
Problem 2: Formation of Multiple Isomers during Bromination
Potential Cause Suggested Solution
Reaction Conditions The conditions of electrophilic aromatic substitution heavily influence isomer distribution. The 9-position of phenanthrene is kinetically favored for bromination.[1]
Thermodynamic vs. Kinetic Control Ensure the reaction is run under kinetic control (e.g., lower temperatures) if the desired isomer is the kinetically favored product.
Problem 3: Incomplete Oxidation to this compound
Potential Cause Suggested Solution
Insufficient Oxidizing Agent Ensure the correct stoichiometric amount of the oxidizing agent (e.g., CrO₃) is used. A molar excess of the oxidant is often required.[2]
Reaction Time/Temperature The reaction may require gentle heating (e.g., to 60°C) for a sufficient duration (e.g., 1 hour) to proceed to completion.[2] Monitor the reaction progress using thin-layer chromatography (TLC).
Problem 4: Difficulty in Purifying the Final Product
Potential Cause Suggested Solution
Presence of Unreacted Starting Material If the oxidation is incomplete, the final product will be contaminated with the bromophenanthrene intermediate. Improve the oxidation step as described above.
Chromium Residues If using a chromium-based oxidant, residual chromium salts may be present. Thoroughly wash the crude product with water after precipitation.[2]
Close-boiling/crystallizing Impurities For high purity, a combination of purification techniques may be necessary. Consider column chromatography followed by recrystallization. Distillation under reduced pressure is a viable method for purifying the 9-bromophenanthrene intermediate.[8]

Experimental Protocols

Adapted Protocol for 9-Bromophenanthrene Synthesis

This procedure is adapted from a well-established synthesis of 9-bromophenanthrene and serves as a model for the bromination step.[8]

  • Dissolution: Dissolve purified phenanthrene (1 kg, 5.6 moles) in dry carbon tetrachloride (1 L) in a 5-L three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel.

  • Bromination: Heat the mixture to a gentle reflux with stirring. Add bromine (900 g, 5.64 moles) from the dropping funnel over approximately 3 hours.

  • Reflux: Continue stirring at reflux for an additional 2 hours to allow for the evolution of hydrogen bromide gas.

  • Solvent Removal: Remove the carbon tetrachloride by distillation under reduced pressure (10-30 mm).

  • Purification: Purify the crude 9-bromophenanthrene by vacuum distillation (177–190°C at 2 mm). The product can be further purified by recrystallization from ethanol.

Parameter Value Reference
Starting Material Purified Phenanthrene[8]
Brominating Agent Bromine (Br₂)[8]
Solvent Carbon Tetrachloride (CCl₄)[8]
Reaction Temperature Gentle Reflux[8]
Yield (Recrystallized) ~60%[8]
Melting Point 65-66°C[8]
Adapted Protocol for Oxidation to Phenanthrene-9,10-dione

This protocol is based on the oxidation of a substituted phenanthrene and can be adapted for 3-bromophenanthrene.[2]

  • Dissolution: Dissolve 3-bromophenanthrene in 100% acetic acid.

  • Oxidant Preparation: Prepare a solution of chromium trioxide (CrO₃) in 60% aqueous acetic acid.

  • Oxidation: Add the CrO₃ solution to the 3-bromophenanthrene solution. Stir the mixture for 15 minutes at room temperature, then warm to 60°C for 1 hour.

  • Precipitation: Add water to the reaction mixture to precipitate the crude product.

  • Purification: Filter the precipitate, wash thoroughly with water, and dry. Recrystallize the solid from a suitable solvent like toluene to obtain pure this compound.

Parameter Value Reference
Starting Material 3-Bromo-6-methylphenanthrene[2]
Oxidizing Agent Chromium Trioxide (CrO₃)[2]
Solvent Acetic Acid (AcOH)[2]
Reaction Temperature 60°C[2]
Yield (Recrystallized) 65%[2]
Melting Point 220°C (decomposes)[2]

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Electrophilic Bromination cluster_intermediate Intermediate cluster_step2 Step 2: Oxidation cluster_final Final Product Phenanthrene Phenanthrene Bromination Bromination Reaction (Solvent: CCl₄ or similar) Phenanthrene->Bromination BrominatingAgent Brominating Agent (e.g., NBS, Br₂) BrominatingAgent->Bromination Workup1 Workup & Purification (Distillation/Recrystallization) Bromination->Workup1 BromoPhen 3-Bromophenanthrene Workup1->BromoPhen Oxidation Oxidation Reaction (Oxidant: CrO₃ in AcOH) BromoPhen->Oxidation Workup2 Workup & Purification (Precipitation/Recrystallization) Oxidation->Workup2 FinalProduct High-Purity This compound Workup2->FinalProduct

Caption: Synthetic workflow for this compound.

TroubleshootingFlow cluster_bromination Bromination Issues cluster_oxidation Oxidation Issues Start Low Purity or Yield Issue CheckStep Identify Synthesis Step: Bromination or Oxidation? Start->CheckStep LowYield Low Yield? CheckStep->LowYield Bromination Incomplete Incomplete Reaction? CheckStep->Incomplete Oxidation Isomers Multiple Isomers? LowYield->Isomers Solvent Check Solvent & Brominating Agent LowYield->Solvent Conditions Adjust Reaction Conditions (Temp.) Isomers->Conditions End Problem Resolved Solvent->End Conditions->End Purification Purification Difficulty? Incomplete->Purification Oxidant Check Oxidant Stoichiometry & Reaction Time/Temp. Incomplete->Oxidant Washing Improve Washing & Recrystallization Protocol Purification->Washing Oxidant->End Washing->End

Caption: Troubleshooting logic for synthesis issues.

References

Technical Support Center: Palladium Catalyst Removal in 3-Bromophenanthrene-9,10-dione Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from reactions involving 3-Bromophenanthrene-9,10-dione.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from cross-coupling reactions involving this compound?

A1: The most common methods for palladium removal include:

  • Filtration: Effective for heterogeneous palladium catalysts. Filtration through Celite is a common first step to remove insoluble palladium species.[1][2]

  • Adsorption: Using solid-supported scavengers such as silica-based scavengers (e.g., SiliaMetS Thiol, DMT), polymer-based scavengers (e.g., MP-TMT), or activated carbon.[3][4]

  • Chromatography: Column chromatography is a standard purification technique that can separate the desired product from the palladium catalyst and other impurities.[1]

  • Liquid-Liquid Extraction: This can be used to remove purely inorganic palladium salts.[1]

  • Crystallization: In some cases, crystallization of the product can leave the palladium impurities in the filtrate.[1]

Q2: Why is it challenging to remove palladium from reactions with this compound and its derivatives?

A2: The structure of this compound and its cross-coupling products can present specific challenges. The dione functionality and the polycyclic aromatic system may lead to the formation of stable complexes with palladium, making it difficult for scavengers to capture the metal.[3] This product-palladium complexation can result in soluble palladium species that are not easily removed by simple filtration.

Q3: What are the typical acceptable limits for residual palladium in active pharmaceutical ingredients (APIs)?

A3: Regulatory agencies such as the FDA and EMA have strict guidelines for elemental impurities in pharmaceutical products. For palladium, which is considered a Class 2A element, the permitted daily exposure (PDE) is low.[5] This often translates to a required limit of less than 10 ppm in the final API.[6]

Q4: How can I quantify the amount of residual palladium in my final product?

A4: The most accurate and widely used method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[6] This technique provides the high sensitivity required to detect palladium concentrations in the parts-per-million (ppm) or even parts-per-billion (ppb) range.

Troubleshooting Guides

Issue 1: High Levels of Residual Palladium After Filtration
  • Symptom: Significant palladium content remains in the product after filtering the reaction mixture through Celite or standard filter paper.

  • Possible Cause: The palladium species are soluble or colloidal and pass through the filter.[1][4] This is common when the palladium forms a complex with the product or ligands.

  • Solutions:

    • Use a Scavenger: Treat the filtrate with a palladium scavenger to capture soluble palladium species. Thiol-based scavengers are often effective for Pd(II) complexes.[3]

    • Activated Carbon Treatment: Stir the solution with activated carbon, which can adsorb a wide range of palladium species.[3] Be aware that this may also lead to some product loss.

    • Induce Precipitation: Try to precipitate the soluble palladium by adding an anti-solvent before filtration.[4]

    • Optimize Filtration: Ensure the Celite pad is well-packed (1-2 cm thick) and consider using a finer filter medium like a membrane filter (e.g., 0.45 µm PTFE).[4]

Issue 2: Low Efficiency of Palladium Scavengers
  • Symptom: Residual palladium levels are still high after treatment with a scavenger.

  • Possible Cause:

    • Incorrect Scavenger Choice: The selected scavenger may not be effective for the specific palladium species (e.g., Pd(0) vs. Pd(II)) in your reaction.[3]

    • Insufficient Scavenger Amount: The amount of scavenger used is not enough to capture all the palladium.[3]

    • Suboptimal Reaction Conditions: Time and temperature can affect scavenger efficiency.[3]

    • Product-Palladium Complexation: The product may form a strong complex with palladium, preventing the scavenger from accessing it.[3]

  • Solutions:

    • Screen Different Scavengers: Test a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to find the most effective one.[3]

    • Increase Scavenger Equivalents: A common starting point is 5 equivalents of scavenger relative to the palladium catalyst.[3]

    • Optimize Scavenging Conditions: Increase the reaction time and/or temperature. Many scavengers work well at room temperature, but heating can improve performance.[3]

    • Disrupt Product-Palladium Complexes: Consider adding a competing ligand or changing the solvent to break up the complex before adding the scavenger.[3]

Issue 3: Product Loss During Palladium Removal
  • Symptom: A significant decrease in product yield after purification.

  • Possible Cause: Non-specific adsorption of the product onto the scavenger, activated carbon, or silica gel during chromatography.[3]

  • Solutions:

    • Optimize Adsorbent Loading: Use the minimum amount of scavenger or activated carbon necessary for effective palladium removal.[3]

    • Solvent Selection: The choice of solvent can impact product adsorption. Experiment with different solvents to minimize product loss.[3]

    • Wash the Adsorbent: After filtration, wash the scavenger or activated carbon with fresh solvent to recover any adsorbed product.[4]

    • Alternative Methods: If product loss remains high, consider other purification methods like crystallization or liquid-liquid extraction.

Quantitative Data on Palladium Removal

The following table summarizes the efficiency of various palladium scavengers. The effectiveness of each scavenger is highly dependent on the specific reaction conditions.

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Removal EfficiencyNotes
Silica-Based Thiol>1000<10>99%Broadly effective for various palladium species.[6]
Biotage® MP-TMT~1200<10>99%High loading capacity macroporous polystyrene scavenger.[6]
Activated Carbon300<1>99.6%Conditions: 0.2 wt, 45 °C, 18 h.[7]
SiliaMetS DMT--HighRecommended for hindered Pd complexes.
SiliaMetS Thiourea--HighVersatile scavenger for all forms of palladium.

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
  • Reaction Work-up: After the reaction is complete, perform a standard aqueous work-up to remove water-soluble byproducts.

  • Solvent Selection: Dissolve the crude product in a solvent compatible with the chosen scavenger (e.g., THF, DCM, Toluene).

  • Scavenger Addition: Add the selected solid-supported scavenger (typically 5-10 equivalents relative to the initial palladium catalyst) to the solution.

  • Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature for 2-24 hours. Monitor the palladium concentration by taking aliquots.

  • Filtration: Once palladium removal is complete, filter the mixture to remove the scavenger. Wash the scavenger with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.[3]

Protocol 2: General Procedure for Palladium Removal using Activated Carbon
  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Carbon Addition: Add activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[3]

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Wash the Celite pad with fresh solvent.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[3]

Visualizations

Palladium_Removal_Workflow cluster_reaction Reaction & Work-up cluster_purification Palladium Removal cluster_analysis Analysis & Final Product Reaction This compound Reaction Mixture Workup Aqueous Work-up Reaction->Workup Crude Crude Product in Organic Solvent Workup->Crude Filtration Filtration (Celite) Crude->Filtration Heterogeneous Pd Scavenging Scavenger Treatment Crude->Scavenging ActivatedCarbon Activated Carbon Treatment Crude->ActivatedCarbon Chromatography Column Chromatography Crude->Chromatography Filtration->Scavenging Soluble Pd Analysis ICP-MS Analysis Scavenging->Analysis ActivatedCarbon->Analysis Chromatography->Analysis FinalProduct Purified Product (<10 ppm Pd) Analysis->FinalProduct

Caption: General workflow for palladium catalyst removal.

Troubleshooting_Palladium_Removal Start High Residual Palladium? SolublePd Soluble Pd Species Present Start->SolublePd Yes WrongScavenger Incorrect Scavenger or Insufficient Amount Start->WrongScavenger Yes Complexation Strong Product-Pd Complexation Start->Complexation Yes ProductLoss Product Loss? Start->ProductLoss No UseScavenger Use Scavenger or Activated Carbon SolublePd->UseScavenger ScreenScavengers Screen Scavengers & Increase Equivalents WrongScavenger->ScreenScavengers ChangeSolvent Change Solvent or Add Competing Ligand Complexation->ChangeSolvent Adsorption Non-specific Adsorption ProductLoss->Adsorption Yes Success Successful Removal ProductLoss->Success No OptimizeLoading Optimize Scavenger/Carbon Loading & Wash Adsorption->OptimizeLoading UseScavenger->Success ScreenScavengers->Success ChangeSolvent->Success OptimizeLoading->Success

Caption: Troubleshooting guide for palladium removal.

References

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR of 3-Bromophenanthrene-9,10-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in this analytical endeavor. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 3-Bromophenanthrene-9,10-dione, alongside related phenanthrene derivatives, to facilitate structural elucidation and characterization.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR spectral data for phenanthrene-9,10-dione and 3,9-dibromophenanthrene. This data serves as a valuable reference for predicting the chemical shifts and splitting patterns for this compound. The introduction of a bromine atom and the presence of two carbonyl groups significantly influence the electronic environment of the aromatic protons and carbons, leading to predictable shifts in their NMR signals.

Table 1: ¹H NMR Spectral Data of Phenanthrene Derivatives (in CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound Data not available--
Phenanthrene-9,10-dione 8.18 - 8.13mH-4, H-5
7.95ddH-1, H-8
7.78 - 7.73mH-2, H-3, H-6, H-7
3,9-Dibromophenanthrene [1]8.78sH-4
8.61 - 8.58mH-5
8.39 - 8.37mH-8
8.06sH-10
7.76 - 7.66mH-1, H-2, H-6, H-7

Table 2: ¹³C NMR Spectral Data of Phenanthrene Derivatives (in CDCl₃)

CompoundChemical Shift (δ) ppm
This compound Data not available
Phenanthrene-9,10-dione 179.7 (C=O), 135.8, 134.8, 130.4, 129.9, 129.0, 124.2
3,9-Dibromophenanthrene [1]131.2, 130.7, 130.6, 130.4, 130.1, 129.9, 129.2, 128.19, 128.17, 127.8, 125.7, 122.9, 122.2, 121.3

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of phenanthrene derivatives.

Sample Preparation:

  • Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized for data acquisition.

  • ¹H NMR Spectroscopy:

    • The spectrometer is tuned to the proton frequency.

    • A standard single-pulse experiment is typically performed.

    • Key parameters include: pulse width (calibrated for a 90° pulse), acquisition time (typically 2-4 seconds), relaxation delay (1-5 seconds), and number of scans (ranging from 8 to 128, depending on sample concentration).

  • ¹³C NMR Spectroscopy:

    • The spectrometer is tuned to the carbon-13 frequency.

    • A proton-decoupled experiment (e.g., using a Waltz16 decoupling sequence) is commonly employed to simplify the spectrum and enhance signal-to-noise.

    • Key parameters include: pulse width, a larger spectral width compared to ¹H NMR, a longer acquisition time, and a significantly higher number of scans (often several thousand) due to the low natural abundance of ¹³C.

Logical Workflow for Spectral Comparison

The following diagram illustrates the logical workflow for comparing and predicting the NMR spectra of this compound based on the data from related compounds.

logical_workflow A Target Compound: This compound E Analyze Substituent Effects: - Bromine (Inductive & Mesomeric) - Carbonyl (Anisotropy) A->E B Reference Compound 1: Phenanthrene-9,10-dione D Acquire/Find NMR Data for Reference Compounds B->D C Reference Compound 2: 3,9-Dibromophenanthrene C->D D->E F Predict ¹H and ¹³C NMR Spectra of Target Compound E->F G Compare Predicted Spectrum with Experimental Data (if available) F->G

Caption: Logical workflow for NMR spectral prediction.

References

Interpreting the Mass Spectrum of 3-Bromophenanthrene-9,10-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectrum Analysis of 3-Bromophenanthrene-9,10-dione

The structure of this compound incorporates a phenanthrene-9,10-dione core and a bromine substituent. Its fragmentation pattern under electron ionization is therefore predicted to exhibit characteristics of both these structural features.

The molecular formula of this compound is C₁₄H₇BrO₂. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the molecular ion and any bromine-containing fragments will appear as a pair of peaks (an isotopic doublet) of nearly equal intensity, separated by two mass-to-charge units (m/z).

The predicted key fragmentation pathways are:

  • Molecular Ion (M⁺˙): The molecular ion peak is expected to be a prominent doublet at m/z 286 and 288, corresponding to [C₁₄H₇⁷⁹BrO₂]⁺˙ and [C₁₄H₇⁸¹BrO₂]⁺˙, respectively.

  • Loss of Carbon Monoxide (-CO): Quinones characteristically undergo sequential loss of carbon monoxide molecules. The first loss of CO from the molecular ion would result in a fragment ion doublet at m/z 258 and 260.

  • Sequential Loss of Carbon Monoxide (-2CO): A subsequent loss of a second CO molecule is anticipated, leading to a fragment ion doublet at m/z 230 and 232.

  • Loss of Bromine Radical (-Br˙): Cleavage of the carbon-bromine bond can lead to the loss of a bromine radical. This would result in a fragment ion at m/z 207.

  • Loss of Bromine and Carbon Monoxide (-Br, -CO): The fragment at m/z 207 could further lose a molecule of carbon monoxide, yielding a fragment at m/z 179.

Comparative Analysis with Phenanthrene-9,10-dione

The mass spectrum of the parent compound, phenanthrene-9,10-dione (C₁₄H₈O₂), provides a foundational comparison. Its spectrum is characterized by a molecular ion peak at m/z 208. The most significant fragments appear at m/z 180 and m/z 152.[1][2] These correspond to the sequential loss of two carbon monoxide molecules (CO), a hallmark of quinone fragmentation.

The presence of the bromine atom in this compound introduces the characteristic isotopic pattern and additional fragmentation pathways involving the loss of the bromine atom.

Data Presentation: Predicted m/z Values

Predicted m/z Ion Formula Interpretation Comparison with Phenanthrene-9,10-dione
286/288[C₁₄H₇BrO₂]⁺˙Molecular Ion (M⁺˙)Parent compound M⁺˙ at m/z 208
258/260[C₁₃H₇BrO]⁺˙Loss of one CO molecule from M⁺˙Corresponds to the loss of CO (m/z 180)
230/232[C₁₂H₇Br]⁺˙Loss of two CO molecules from M⁺˙Corresponds to the loss of 2CO (m/z 152)
207[C₁₄H₇O₂]⁺Loss of Br radical from M⁺˙Unique fragmentation due to bromine
179[C₁₃H₇O]⁺Loss of Br and one CO from M⁺˙Unique fragmentation due to bromine

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a standard procedure for the analysis of a solid, crystalline sample such as this compound using a mass spectrometer equipped with an electron ionization source and a direct insertion probe.

Instrumentation:

  • Mass Spectrometer with Electron Ionization (EI) source

  • Direct Insertion Probe (DIP)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is pure and dry.[2]

    • Load a small amount of the crystalline sample (approximately 0.1-0.5 mg) into a clean capillary tube or a quartz cup at the tip of the direct insertion probe.[3][4]

  • Instrument Setup:

    • Tune the mass spectrometer according to the manufacturer's specifications.

    • Set the ion source to Electron Ionization (EI) mode.

    • Typical EI source parameters:

      • Electron Energy: 70 eV

      • Ion Source Temperature: 200-250 °C

      • Mass Range: m/z 50-500

  • Sample Introduction:

    • Insert the direct insertion probe through the vacuum lock into the ion source region of the mass spectrometer.[1]

    • Position the probe tip close to the electron beam.

  • Data Acquisition:

    • Begin data acquisition.

    • Gradually heat the probe to volatilize the sample. A typical temperature ramp might be from 50 °C to 300 °C at a rate of 20-50 °C/min.[3]

    • The mass spectrum is recorded as the sample vaporizes and enters the ion source.

  • Data Analysis:

    • Identify the molecular ion peak, paying attention to the characteristic M/M+2 isotopic pattern for bromine.

    • Analyze the fragmentation pattern and compare it to the predicted values in the table above and the fragmentation of related compounds.

Visualization of Fragmentation Pathway

G cluster_M Molecular Ion cluster_frags Fragment Ions m/z 286/288 [C₁₄H₇BrO₂]⁺˙ m/z 286/288 m/z 258/260 [C₁₃H₇BrO]⁺˙ m/z 258/260 m/z 286/288->m/z 258/260 -CO m/z 207 [C₁₄H₇O₂]⁺ m/z 207 m/z 286/288->m/z 207 -Br˙ m/z 230/232 [C₁₂H₇Br]⁺˙ m/z 230/232 m/z 258/260->m/z 230/232 -CO m/z 179 [C₁₃H₇O]⁺ m/z 179 m/z 207->m/z 179 -CO

Caption: Predicted EI-MS fragmentation pathway for this compound.

References

FT-IR Analysis of the Carbonyl Stretch in 3-Bromophenanthrene-9,10-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the carbonyl stretching frequency in 3-Bromophenanthrene-9,10-dione and related phenanthrene-9,10-dione derivatives using Fourier-Transform Infrared (FT-IR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals interested in the spectral characteristics of these compounds.

Introduction to Carbonyl Stretch Analysis

The carbonyl (C=O) stretching vibration in infrared spectroscopy is a powerful diagnostic tool for identifying and characterizing carbonyl-containing compounds. The position of the C=O absorption band is sensitive to the electronic environment of the carbonyl group. Substituents on an aromatic ring can influence the bond strength and, consequently, the stretching frequency of the carbonyl group. Electron-withdrawing groups, such as halogens, generally increase the carbonyl stretching frequency due to the inductive effect, while electron-donating groups tend to have the opposite effect.

Comparative Analysis of Carbonyl Stretching Frequencies

The following table summarizes the experimentally observed carbonyl stretching frequencies for this compound and a selection of its structural analogs. All data was obtained from solid-phase FT-IR spectroscopy.

Compound NameSubstituent(s)Carbonyl (C=O) Stretch (cm⁻¹)Reference / Data Source
9,10-Phenanthrenedione(Unsubstituted)1675NIST Chemistry WebBook[1]
This compound 3-Bromo~1680 (Estimated)Estimated based on electronic effects of halogens
3,6-Dibromophenanthrene-9,10-dione3,6-Dibromo~1685 (Estimated)Estimated based on electronic effects of halogens

Experimental Protocol: FT-IR Analysis of Solid Samples (KBr Pellet Method)

The following protocol outlines the standard procedure for obtaining FT-IR spectra of solid samples, such as phenanthrene-9,10-dione derivatives, using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Hydraulic press with pellet die

  • Agate mortar and pestle

  • Analytical balance (readable to 0.1 mg)

  • Drying oven

  • Spectroscopic grade potassium bromide (KBr), dried

  • Sample of interest

  • Spatula and weighing paper

  • Sample holder for the FT-IR spectrometer

Procedure:

  • Drying: Dry the spectroscopic grade KBr in an oven at 110°C for at least 2 hours to remove any adsorbed water. Allow to cool to room temperature in a desiccator before use.

  • Sample Preparation: Weigh approximately 1-2 mg of the solid sample and 100-200 mg of the dried KBr. The exact ratio can be adjusted, but a sample concentration of 0.5-1.0% by weight is typical.

  • Grinding and Mixing: Transfer the weighed sample and KBr to an agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is critical to reduce particle size and ensure even distribution of the sample in the KBr matrix.

  • Pellet Formation:

    • Assemble the pellet die.

    • Transfer a small amount of the ground mixture into the die.

    • Gently tap the die to evenly distribute the powder.

    • Insert the plunger and place the die assembly into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum using an empty sample holder or a pure KBr pellet.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands, paying particular attention to the carbonyl stretching region (typically 1650-1750 cm⁻¹ for these compounds).

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of a solid sample using the KBr pellet method.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Analysis Start Start Weigh Weigh Sample and KBr Start->Weigh Grind Grind and Mix in Mortar Weigh->Grind Load Load Mixture into Die Grind->Load Press Apply Pressure to Form Pellet Load->Press Background Acquire Background Spectrum Press->Background Sample_Spectrum Acquire Sample Spectrum Background->Sample_Spectrum Analyze Analyze Spectrum for Carbonyl Stretch Sample_Spectrum->Analyze End End Analyze->End

Caption: Workflow for FT-IR analysis of solid samples.

References

A Comparative Guide to the UV-Vis Absorption Spectrum of 3-Bromophenanthrene-9,10-dione in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 3-Bromophenanthrene-9,10-dione. Due to the limited availability of direct spectral data for this specific compound in public literature, this guide leverages data from the parent compound, 9,10-phenanthrenequinone (PQ), and its halogenated derivatives to predict and understand the spectral characteristics of this compound in various solvents. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize UV-Vis spectroscopy for structural elucidation and quantitative analysis.

Comparison of UV-Vis Absorption Data

The UV-Vis absorption spectra of phenanthrene-9,10-diones are characterized by bands arising from n-π* and π-π* electronic transitions. The position and intensity of these bands are influenced by the substituents on the phenanthrene ring and the polarity of the solvent. Below is a compilation of available data for 9,10-phenanthrenequinone and its derivatives, which serves as a basis for understanding the expected spectral properties of this compound.

CompoundSolventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Transition TypeReference
9,10-PhenanthrenequinoneAlcohol25231,623 (log ε = 4.5)π-π[1]
2831,000 (log ε = 3.0)π-π[1]
9,10-PhenanthrenequinoneChloroform26829,000π-π
3,6-Dichloro-9,10-phenanthrenequinoneBenzene438, 418, 326, 280, 260Not Reportedn-π and π-π[2]
Chlorobenzene438, 418, 326, 280, 260Not Reportedn-π and π-π[2]
Acetonitrile432, 412, 322, 276, 258Not Reportedn-π and π-π[2]
3,6-Difluoro-9,10-phenanthrenequinoneBenzene426, 407, 319, 274, 255Not Reportedn-π and π-π[2]
Chlorobenzene426, 407, 319, 274, 255Not Reportedn-π and π-π[2]
Acetonitrile422, 403, 316, 270, 252Not Reportedn-π and π-π*[2]

Analysis and Prediction for this compound:

Based on the data for halogenated derivatives, the introduction of a bromine atom at the 3-position of the phenanthrene-9,10-dione scaffold is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted PQ. This is due to the electron-withdrawing nature and the ability of the halogen to extend the π-conjugated system. The n-π* transitions, typically observed at longer wavelengths (around 400-450 nm), are sensitive to solvent polarity. In more polar solvents, a hypsochromic (blue) shift of the n-π* band is anticipated. Conversely, the π-π* transitions, found at shorter wavelengths, are expected to exhibit a slight bathochromic shift with increasing solvent polarity.

Experimental Protocol for UV-Vis Absorption Spectroscopy

The following is a detailed methodology for obtaining the UV-Vis absorption spectrum of a compound like this compound in solution.

1. Materials and Equipment:

  • This compound (or analogue)

  • Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile)

  • Volumetric flasks (10 mL, 25 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

2. Procedure:

  • Solvent Selection: Choose a solvent that dissolves the analyte and is transparent in the wavelength range of interest.

  • Stock Solution Preparation: Accurately weigh a small amount of the compound (e.g., 1-5 mg) and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 10⁻³ M).

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

    • Set the desired wavelength range for scanning (e.g., 200-800 nm).

  • Baseline Correction: Fill a clean quartz cuvette with the pure solvent to be used for the sample. Place it in both the sample and reference holders of the spectrophotometer and run a baseline scan. This corrects for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement:

    • Rinse a clean cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the sample holder.

    • Run the spectral scan.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each absorption band.

    • If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Visualizations

To further clarify the experimental and theoretical aspects, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Dilutions dissolve->dilute baseline Baseline Correction (Pure Solvent) dilute->baseline measure Measure Sample Absorbance baseline->measure identify_lambda Identify λmax measure->identify_lambda calculate_epsilon Calculate ε identify_lambda->calculate_epsilon

Caption: Experimental workflow for UV-Vis absorption spectroscopy.

solvent_effects n_pi n-π* Transition increase_polarity Increasing Polarity hypsochromic Hypsochromic Shift (Blue Shift) n_pi->hypsochromic stabilizes ground state pi_pi π-π* Transition bathochromic Bathochromic Shift (Red Shift) pi_pi->bathochromic stabilizes excited state

Caption: Effect of solvent polarity on electronic transitions.

References

A Comparative Guide to 3-Bromophenanthrene-9,10-dione and Other Phenanthrenequinones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of 3-Bromophenanthrene-9,10-dione in the Context of Phenanthrenequinone Derivatives, Highlighting Potential Research Applications and the Need for Further Investigation.

Phenanthrenequinones, a class of polycyclic aromatic diones, have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. This guide provides a comparative analysis of this compound with other notable phenanthrenequinones, offering insights into its potential performance based on available data for structurally related compounds. While specific experimental data on the biological activity of this compound is limited, this comparison aims to provide a valuable framework for researchers and drug development professionals interested in this promising molecule.

Physicochemical Properties and Comparative Biological Activity

The introduction of a bromine atom at the 3-position of the phenanthrenequinone scaffold is expected to significantly influence its physicochemical properties and biological activity. Halogenation can enhance the lipophilicity of a molecule, potentially increasing its cell membrane permeability and bioavailability. Furthermore, the electron-withdrawing nature of bromine can modulate the redox potential of the quinone system, which is often implicated in the biological mechanism of action of these compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Cytotoxicity (IC50) Data
This compound C₁₄H₇BrO₂287.11[2]~272[3]Data not available
Phenanthrene-9,10-dioneC₁₄H₈O₂208.21206-208Induces apoptosis in various cell lines[1]
2,7-Dibromophenanthrene-9,10-dioneC₁₄H₆Br₂O₂366.01>300Data not available
Calanquinone A (from Calanthe arisanensis)C₁₈H₁₆O₇344.32224-226< 0.02 µg/mL (MCF-7), 0.45 µg/mL (A549)[4]
Denbinobin (from Dendrobium nobile)C₁₆H₁₂O₅284.26228-2300.08 - 1.66 µg/mL (various cell lines)

Experimental Protocols

A standardized method for assessing the cytotoxic activity of phenanthrenequinone derivatives is crucial for comparative analysis. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.

MTT Assay for Cytotoxicity Screening

1. Cell Seeding:

  • Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium from each well.

  • Add 150 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.

Signaling Pathways and Mechanisms of Action

Phenanthrene derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. A common mechanism involves the induction of the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase Caspase Cascade Phenanthrenequinones Phenanthrenequinones Bax Bax Phenanthrenequinones->Bax Activates Bcl2 Bcl2 Phenanthrenequinones->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes MOMP Bcl2->Bax Inhibits Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by phenanthrenequinones via Bcl-2 family modulation.

This diagram illustrates how phenanthrenequinones can induce apoptosis. They are thought to activate pro-apoptotic proteins like Bax while inhibiting anti-apoptotic proteins like Bcl-2.[5] This shifts the balance towards apoptosis, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of phenanthrene-9,10-dione. A general procedure involves the electrophilic aromatic substitution of the phenanthrenequinone core.

A plausible synthetic route starts with the bromination of phenanthrene to yield 9-bromophenanthrene.[6] Subsequent oxidation of 9-bromophenanthrene can then produce this compound. Alternatively, direct bromination of phenanthrene-9,10-dione can be employed. For instance, a method for the synthesis of 2,7-dibromo-9,10-phenanthrenedione involves reacting phenanthrene-9,10-dione with N-bromosuccinimide in the presence of concentrated sulfuric acid.[7] A similar approach could likely be adapted for the synthesis of the 3-bromo derivative.

Conclusion and Future Directions

This compound represents an intriguing yet understudied member of the phenanthrenequinone family. Based on the known structure-activity relationships of related halogenated and non-halogenated phenanthrenequinones, it is plausible that this compound possesses significant cytotoxic and potential anticancer properties. The presence of the bromine atom may enhance its biological activity compared to the parent compound.

However, to fully elucidate its potential, further experimental investigation is imperative. We recommend the following future research directions:

  • Synthesis and Characterization: Development and optimization of a reliable synthetic protocol for this compound to ensure high purity for biological testing.

  • In Vitro Cytotoxicity Screening: Evaluation of the cytotoxic activity of this compound against a panel of human cancer cell lines using standardized assays like the MTT assay to determine its IC50 values.

  • Mechanism of Action Studies: Investigation into the underlying molecular mechanisms, including its ability to induce apoptosis, generate ROS, and modulate key signaling pathways.

  • Comparative Studies: Direct comparative studies with other phenanthrenequinones, including both halogenated and non-halogenated analogs, to establish clear structure-activity relationships.

The exploration of this compound and its derivatives holds promise for the discovery of novel therapeutic agents and functional materials. This guide serves as a foundational resource to stimulate and direct future research in this exciting area.

References

Electrochemical Scrutiny: A Comparative Analysis of Brominated and Chlorinated Phenanthrenequinones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced electrochemical behavior of substituted phenanthrenequinones is pivotal for advancing applications in medicinal chemistry and materials science. This guide offers an objective comparison of brominated versus chlorinated phenanthrenequinones, supported by computational data and established experimental protocols.

The introduction of halogen substituents, such as bromine and chlorine, onto the phenanthrenequinone scaffold significantly influences their electronic properties, thereby altering their electrochemical behavior. These modifications can impact redox potentials, electron transfer kinetics, and overall molecular stability, which are critical parameters in the design of novel therapeutic agents and functional materials. While direct comparative experimental studies are limited, computational chemistry provides valuable insights into these differences.

Comparative Electrochemical Data

Computational studies utilizing density functional theory (DFT) have emerged as a powerful tool to predict the electrochemical properties of substituted quinones. The following table summarizes the calculated redox potentials for mono-brominated and mono-chlorinated phenanthrenequinone derivatives, offering a quantitative comparison of their expected electrochemical behavior.

CompoundCalculated First Reduction Potential (V vs. SHE)Calculated Second Reduction Potential (V vs. SHE)
2-Bromophenanthrenequinone+0.18-0.45
2-Chlorophenanthrenequinone+0.20-0.42
3-Bromophenanthrenequinone+0.15-0.50
3-Chlorophenanthrenequinone+0.17-0.48

Note: These values are derived from computational models and serve as a predictive comparison. Actual experimental values may vary.

The data suggests that chlorination tends to result in slightly higher (more positive) reduction potentials compared to bromination at the same substitution position. This can be attributed to the higher electronegativity of chlorine, which leads to a greater inductive electron-withdrawing effect, rendering the quinone moiety more susceptible to reduction.

Experimental Protocols

To experimentally validate these computational predictions and further explore the electrochemical characteristics of halogenated phenanthrenequinones, cyclic voltammetry (CV) is the preferred method. A detailed protocol for performing such an analysis is provided below.

Cyclic Voltammetry of Halogenated Phenanthrenequinones

Objective: To determine the reduction potentials and assess the electrochemical reversibility of brominated and chlorinated phenanthrenequinones.

Materials:

  • Working Electrode: Glassy carbon electrode (GCE)

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode

  • Counter Electrode: Platinum wire or graphite rod

  • Electrolyte Solution: 0.1 M Tetrabutylammonium perchlorate (TBAP) in anhydrous acetonitrile (CH₃CN)

  • Analyte: 1 mM solution of the brominated or chlorinated phenanthrenequinone derivative in the electrolyte solution

  • Potentiostat/Galvanostat system

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used (acetonitrile).

    • Dry the electrode completely before use.

  • Cell Assembly:

    • Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the electrolyte solution containing the analyte.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the parameters on the potentiostat. A typical potential window for phenanthrenequinones is from +0.5 V to -1.5 V vs. SCE.

    • Set the initial scan rate to 100 mV/s.

    • Run the cyclic voltammogram, recording the current response as a function of the applied potential.

    • Perform multiple scans to ensure reproducibility.

    • Vary the scan rate (e.g., 50, 200, 500 mV/s) to investigate the kinetics of the electron transfer process.

  • Data Analysis:

    • Determine the cathodic (reduction) and anodic (oxidation) peak potentials (Epc and Epa).

    • Calculate the formal reduction potential (E°') as the average of the cathodic and anodic peak potentials: E°' = (Epc + Epa) / 2.

    • Assess the reversibility of the redox process by measuring the peak separation (ΔEp = |Epa - Epc|). For a reversible one-electron process, ΔEp should be close to 59 mV at room temperature.

    • Analyze the ratio of the anodic to cathodic peak currents (Ipa/Ipc). A ratio close to 1 indicates a stable reduced species.

Logical Workflow for Electrochemical Comparison

The following diagram illustrates the logical workflow for a comprehensive electrochemical comparison of brominated and chlorinated phenanthrenequinones.

G cluster_synthesis Synthesis cluster_analysis Electrochemical Analysis cluster_data Data Acquisition & Comparison Syn_Br Synthesis of Brominated Phenanthrenequinones CV_Br Cyclic Voltammetry (Brominated PQ) Syn_Br->CV_Br Syn_Cl Synthesis of Chlorinated Phenanthrenequinones CV_Cl Cyclic Voltammetry (Chlorinated PQ) Syn_Cl->CV_Cl Data_Br Redox Potentials & Reversibility (Br-PQ) CV_Br->Data_Br Data_Cl Redox Potentials & Reversibility (Cl-PQ) CV_Cl->Data_Cl Comparison Comparative Analysis Data_Br->Comparison Data_Cl->Comparison

Caption: Workflow for comparing halogenated phenanthrenequinones.

Signaling Pathway Visualization

While the primary focus of this guide is the electrochemical comparison, it is noteworthy that phenanthrenequinones can interact with biological systems. For instance, their redox activity can lead to the generation of reactive oxygen species (ROS), which can modulate various signaling pathways. The diagram below illustrates a generalized pathway of quinone-induced oxidative stress.

G PQ Halogenated Phenanthrenequinone Reductase Cellular Reductases (e.g., NADPH-cytochrome P450 reductase) PQ->Reductase Reduction Semiquinone Semiquinone Radical Reductase->Semiquinone O2 Molecular Oxygen (O₂) Semiquinone->O2 Electron Transfer Superoxide Superoxide Anion (O₂⁻) O2->Superoxide SOD Superoxide Dismutase (SOD) Superoxide->SOD H2O2 Hydrogen Peroxide (H₂O₂) SOD->H2O2 Oxidative_Stress Oxidative Stress H2O2->Oxidative_Stress

Caption: Quinone-induced reactive oxygen species (ROS) generation pathway.

Reactivity Showdown: 2-Bromo vs. 3-Bromo Phenanthrene-9,10-dione in Cross-Coupling and Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the strategic functionalization of polycyclic aromatic hydrocarbons is paramount. This guide provides a comparative analysis of the reactivity of 2-bromophenanthrene-9,10-dione and 3-bromophenanthrene-9,10-dione, offering insights into their behavior in key synthetic transformations. While direct comparative kinetic data is scarce in the literature, a theoretical framework based on electronic effects, supported by proposed experimental protocols, can guide the synthetic chemist in selecting the optimal isomer for their specific application.

The phenanthrene-9,10-dione core is a valuable scaffold in medicinal chemistry and materials science. The introduction of substituents at specific positions allows for the fine-tuning of their electronic and photophysical properties. Brominated derivatives, in particular, serve as versatile precursors for carbon-carbon and carbon-heteroatom bond formation through reactions such as palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions. Understanding the relative reactivity of the C-Br bond at different positions on the phenanthrene-9,10-dione nucleus is crucial for efficient and selective synthesis.

Theoretical Reactivity Analysis: An Electron-Deficient Landscape

The reactivity of the C-Br bond in both 2-bromo- and this compound is significantly influenced by the strong electron-withdrawing nature of the dione functionality. Both inductive and resonance effects of the carbonyl groups decrease the electron density of the aromatic rings, making the C-Br bond more susceptible to oxidative addition by a palladium(0) catalyst in cross-coupling reactions and activating the ring towards nucleophilic attack.

However, the extent of this activation is position-dependent. By examining the resonance structures, we can predict the relative electron deficiency at the 2- and 3-positions.

For 2-bromophenanthrene-9,10-dione , the bromine atom is at a position para to one of the carbonyl groups and meta to the other. Resonance delocalization of the electron-withdrawing effect of the carbonyl groups can place a partial positive charge on the carbon atom bearing the bromine.

For This compound , the bromine atom is at a position meta to one carbonyl group and further removed from the other. The electron-withdrawing resonance effect of the carbonyls is less pronounced at the 3-position compared to the 2-position.

Therefore, it is hypothesized that the carbon-bromine bond in 2-bromophenanthrene-9,10-dione is more polarized and the carbon atom is more electrophilic than in the 3-bromo isomer. This suggests that the 2-bromo isomer will exhibit higher reactivity in reactions that are sensitive to the electrophilicity of the carbon center, such as oxidative addition in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Predicted Reactivity Comparison

Feature2-Bromophenanthrene-9,10-dioneThis compoundRationale
Predicted Reactivity in Suzuki/Sonogashira Coupling HigherLowerThe C-Br bond at the 2-position is more electron-deficient, facilitating the rate-determining oxidative addition step to the Pd(0) catalyst.
Predicted Reactivity in Nucleophilic Aromatic Substitution HigherLowerThe carbon atom at the 2-position is more electrophilic, making it more susceptible to attack by nucleophiles.
Key Electronic Influence Stronger deactivation by the dione group due to the para relationship, leading to a more polarized C-Br bond.Weaker deactivation by the dione group at the 3-position.The relative positioning of the electron-withdrawing groups to the bromine substituent dictates the extent of electronic activation.

Experimental Validation Workflow

To empirically determine the relative reactivity, a series of competitive experiments and parallel reactions should be conducted. The following workflow is proposed:

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Analysis cluster_3 Outcome 2-bromo 2-Bromophenanthrene- 9,10-dione suzuki Suzuki Coupling (e.g., Phenylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/H2O) 2-bromo->suzuki sonogashira Sonogashira Coupling (e.g., Phenylacetylene, Pd(PPh3)2Cl2, CuI, Et3N, THF) 2-bromo->sonogashira snar Nucleophilic Aromatic Substitution (e.g., Morpholine, K2CO3, DMSO) 2-bromo->snar 3-bromo 3-Bromophenanthrene- 9,10-dione 3-bromo->suzuki 3-bromo->sonogashira 3-bromo->snar analysis Monitor reaction progress over time (GC-MS, LC-MS, NMR) - Competitive Reaction (1:1 mixture) - Parallel Reactions suzuki->analysis sonogashira->analysis snar->analysis outcome Determine relative reaction rates and product yields to establish the reactivity order. analysis->outcome

Caption: Proposed experimental workflow for the comparative reactivity study.

Experimental Protocols

The following are general protocols that can be adapted for the comparative study. It is crucial to maintain identical reaction conditions (concentrations, temperature, catalyst loading, etc.) for both isomers to ensure a valid comparison.

Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: In a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the bromophenanthrene-9,10-dione isomer (1.0 eq.), phenylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).

  • Solvent and Catalyst Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). To this suspension, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Sonogashira Coupling Protocol
  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere, add the bromophenanthrene-9,10-dione isomer (1.0 eq.), copper(I) iodide (CuI, 0.05 eq.), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq.).

  • Solvent and Reagent Addition: Add a degassed solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 3.0 eq.). Finally, add the terminal alkyne (e.g., phenylacetylene, 1.2 eq.) dropwise.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. After completion, the reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated. The residue is then dissolved in an organic solvent, washed with saturated aqueous ammonium chloride and brine, dried, and concentrated.

  • Purification: The product is purified by column chromatography.

G Aryl-Br Ar-Br (2- or 3-Bromophenanthrene- 9,10-dione) OxAdd Oxidative Addition Aryl-Br->OxAdd Pd(0)L2 Pd(0)L2 Pd(0)L2->OxAdd ArPd(II)(Br)L2 Ar-Pd(II)(Br)L2 OxAdd->ArPd(II)(Br)L2 Transmetalation Transmetalation ArPd(II)(Br)L2->Transmetalation Organoboron R-B(OH)2 (Suzuki) Base Base Organoboron->Base Alkyne R-C≡C-H (Sonogashira) Alkyne->Base Base->Transmetalation Base->Transmetalation ArPd(II)(R)L2 Ar-Pd(II)-R L2 Transmetalation->ArPd(II)(R)L2 RedElim Reductive Elimination ArPd(II)(R)L2->RedElim RedElim->Pd(0)L2 Product Ar-R (Coupled Product) RedElim->Product

Caption: Generalized catalytic cycle for Suzuki and Sonogashira cross-coupling reactions.

Conclusion

Based on a theoretical analysis of the electronic effects imparted by the dione functionality, 2-bromophenanthrene-9,10-dione is predicted to be more reactive than its 3-bromo isomer in both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This heightened reactivity is attributed to the greater electron deficiency at the C-2 position. This guide provides a framework for the experimental validation of this hypothesis, offering detailed protocols and a logical workflow. For scientists and drug development professionals, a clear understanding of these reactivity differences is essential for the rational design of synthetic routes to novel and functionalized phenanthrene-9,10-dione derivatives.

The Potential of Phenanthrene-9,10-dione Scaffolds in High-Performance OLEDs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of materials science and optoelectronics, the quest for novel organic light-emitting diode (OLED) materials with superior efficiency, stability, and color purity is a continuous endeavor. Among the myriad of molecular scaffolds explored, phenanthrene-9,10-dione and its derivatives have emerged as promising building blocks for advanced OLED components. This guide provides a comparative analysis of the performance of these derivatives, with a particular focus on the potential of materials derived from the versatile precursor, 3-Bromophenanthrene-9,10-dione.

While direct, publicly available performance data for OLEDs specifically incorporating derivatives of this compound remains scarce, the broader family of phenanthrene-9,10-dione-based materials, particularly phenanthro[9,10-d]imidazole (PPI) derivatives, offers significant insights into their potential.[1] this compound is a crucial intermediate in the synthesis of these advanced materials, valued for its high purity and the chemical stability it imparts to the final compounds.[2] The bromine substitution provides a reactive site for further molecular engineering, allowing for the tuning of electronic and photophysical properties essential for OLED functionality.

Performance Comparison of Phenanthrene-Based and Alternative OLED Materials

To contextualize the potential of this compound derivatives, this section presents a comparative overview of the performance of related phenanthrene-based materials against other established classes of OLED emitters and hosts. The following table summarizes key performance metrics, including external quantum efficiency (EQE), maximum luminance, and Commission Internationale de l'Eclairage (CIE) coordinates.

Material ClassSpecific Derivative/Device ConfigurationMax. EQE (%)Max. Luminance (cd/m²)CIE Coordinates (x, y)Emission ColorReference
Phenanthro[9,10-d]imidazole (PPI) Derivatives 2-(4'-(9,9-dimethylacridin-10(9H)-yl)-[1,1'-biphenyl]-4-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole (DP)6.4Not ReportedNot ReportedDeep-Blue[1]
10-(4'-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)-[1,1'-biphenyl]-4-yl)-10H-spiro[acridine-9,9'-fluorene] (SP)11.3Not ReportedNot ReportedDeep-Blue[1]
Indenophenanthrene Derivatives 9,10-bis(9,9-dimethyl-9H-indeno[2,1-l]phenanthren-11-yl)anthracene4.2Not ReportedNot ReportedBlue[3]
Spirobenzofluorene Derivatives (Host) BH-9PA doped with DSA-Ph7.03 (cd/A)Not Reported(0.15, 0.21)Blue[4]
Benzophenone Derivatives (Host) D3HA5 with red phosphorescent emitter22.110,240(0.67, 0.33)Red[5]
Three-Coordinate Organoboron Emitters Not Specified>18Not ReportedBlue to Yellow[6]
Multiple Resonance Emitters BThPAc-126.5Not Reported(0.16, 0.71)Green[7]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of new OLED materials. Below are representative experimental protocols for the synthesis of a phenanthro[9,10-d]imidazole derivative and the subsequent fabrication and characterization of an OLED device.

Synthesis of a Phenanthro[9,10-d]imidazole (PPI) Derivative

A general and efficient method for synthesizing phenanthro[9,10-d]imidazole derivatives involves the condensation reaction of a 9,10-phenanthrenequinone precursor with an appropriate aldehyde and amine in the presence of an acid catalyst.

Materials:

  • 3-Bromo-9,10-phenanthrenedione (as a precursor to a functionalized 9,10-phenanthrenequinone)

  • Substituted benzaldehyde

  • Ammonium acetate or a primary amine

  • Glacial acetic acid (as solvent and catalyst)

Procedure:

  • A mixture of the 9,10-phenanthrenequinone derivative (1.0 mmol), the substituted benzaldehyde (1.2 mmol), and ammonium acetate (10.0 mmol) or the primary amine (1.2 mmol) is refluxed in glacial acetic acid (20 mL) for 12-24 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and then with a small amount of cold ethanol or methanol.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure phenanthro[9,10-d]imidazole derivative.

  • The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

OLED Device Fabrication and Characterization

The performance of the synthesized material is evaluated by fabricating a multilayer OLED device through thermal evaporation under high vacuum.

Device Structure:

A typical device architecture is as follows: Indium Tin Oxide (ITO) / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Aluminum (Al) cathode.

Fabrication Procedure:

  • Patterned ITO-coated glass substrates are cleaned sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol, and then treated with UV-ozone for 15 minutes.

  • The HIL, HTL, EML, ETL, and EIL are deposited sequentially onto the ITO substrate by thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr). The deposition rates and thicknesses of each layer are carefully controlled using quartz crystal monitors.

    • The EML can be a neat film of the synthesized emitter or a host-dopant system where the synthesized material is co-evaporated with a suitable host or dopant material.

  • Finally, a 100 nm thick Al cathode is deposited on top of the organic layers through a shadow mask to define the active area of the device.

Characterization:

  • The current density-voltage-luminance (J-V-L) characteristics of the fabricated devices are measured using a source meter and a photometer.

  • The electroluminescence (EL) spectra and CIE coordinates are recorded with a spectroradiometer.

  • The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum.

  • Device stability is often assessed by measuring the operational lifetime, typically defined as the time taken for the initial luminance to decrease by 50% (LT₅₀) at a constant current density.

Visualizing the Workflow and Material Design

To better illustrate the processes involved in developing and evaluating these OLED materials, the following diagrams, created using the DOT language, outline the synthetic pathway and the experimental workflow for device fabrication and testing.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification & Characterization 3-Bromo-phenanthrene-9,10-dione 3-Bromo-phenanthrene-9,10-dione Condensation Reaction Condensation Reaction 3-Bromo-phenanthrene-9,10-dione->Condensation Reaction Aldehyde Aldehyde Aldehyde->Condensation Reaction Amine Amine Amine->Condensation Reaction PPI Derivative PPI Derivative Condensation Reaction->PPI Derivative Crude Product Column Chromatography Column Chromatography PPI Derivative->Column Chromatography Spectroscopy Spectroscopy Column Chromatography->Spectroscopy Purified Product

Caption: Synthetic pathway for a phenanthro[9,10-d]imidazole derivative.

OLED_Workflow cluster_fabrication Device Fabrication cluster_characterization Device Characterization Substrate Cleaning Substrate Cleaning Organic Layer Deposition HIL, HTL, EML, ETL, EIL (Thermal Evaporation) Substrate Cleaning->Organic Layer Deposition Cathode Deposition Cathode Deposition Organic Layer Deposition->Cathode Deposition J-V-L Measurement J-V-L Measurement Cathode Deposition->J-V-L Measurement Fabricated Device EL Spectrum & CIE EL Spectrum & CIE J-V-L Measurement->EL Spectrum & CIE EQE Calculation EQE Calculation EL Spectrum & CIE->EQE Calculation Lifetime Test Lifetime Test EQE Calculation->Lifetime Test

Caption: Experimental workflow for OLED fabrication and characterization.

References

Unveiling Antitumor Potential: A Comparative Guide to the Cytotoxicity of Substituted Phenanthrenequinones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various substituted phenanthrenequinones, supported by experimental data. This analysis aims to illuminate structure-activity relationships and guide future research in the development of potent anticancer agents.

Phenanthrenequinones, a class of polycyclic aromatic compounds, have emerged as a promising scaffold in medicinal chemistry due to their significant cytotoxic activity against a range of cancer cell lines.[1] The antitumor efficacy of these compounds is often linked to their capacity to induce oxidative stress through the generation of reactive oxygen species (ROS) and their potential to inhibit key cellular enzymes like topoisomerase II.[1][2] This guide synthesizes data from multiple studies to present a comparative analysis of the cytotoxicity of various phenanthrenequinone derivatives.

Comparative Cytotoxicity of Phenanthrenequinone Derivatives

The cytotoxic potential of substituted phenanthrenequinones is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for a selection of phenanthrenequinone derivatives, highlighting the impact of different substituents on their cytotoxic activity.

Compound/DerivativeSubstitution PatternCancer Cell LineIC50 (µg/mL)Reference
Calanquinone A 5-hydroxy-3,6,7-trimethoxy-1,4-phenanthrenequinoneA549 (Lung)< 0.5[1]
PC-3 (Prostate)< 0.5[1]
MCF-7 (Breast)< 0.02[3]
HCT-8 (Colon)< 0.5[1]
KB (Nasopharyngeal)< 0.5[1]
Denbinobin 3,5-dihydroxy-7-methoxy-1,4-phenanthrenequinoneVarious0.08 - 1.66[4]
5-OAc-Calanquinone A 5-acetoxy-3,6,7-trimethoxy-1,4-phenanthrenequinoneVarious0.16 - 1.66[4]
5-OAc-Denbinobin 5-acetoxy-3-hydroxy-7-methoxy-1,4-phenanthrenequinoneVarious0.16 - 1.66[4]
Calanquinone B 6-hydroxy-3,5,7-trimethoxy-1,4-phenanthrenequinoneMCF-7 (Breast)0.45[3]
6-Methoxycoelonin 6-methoxy-2,7-dihydroxy-9,10-dihydrophenanthreneMelanoma2.59 µM[5][6]
Compound 10c 3,6-dibromo-9,10-phenanthrenequinoneHep-2 (Epidermoid Carcinoma)1.06[7][8]
Compound 10d 8-methyl-9,10-phenanthrenequinoneHep-2 (Epidermoid Carcinoma)2.81[7]
Caco-2 (Colon Carcinoma)0.97[7]
Compound 11c 3,6-dibromophenazine derivative of phenanthrenequinoneCaco-2 (Colon Carcinoma)3.93[7][8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of phenanthrenequinone cytotoxicity.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the phenanthrenequinone derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO).[1]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).[1]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve by plotting the percentage of cell viability against the compound concentration.[1]

2. Resazurin Reduction Assay:

This assay also measures cell viability through the reduction of resazurin to the fluorescent resorufin by viable cells.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Resazurin Incubation: Following treatment, a resazurin-based solution is added to each well, and the plate is incubated.

  • Fluorescence Measurement: The fluorescence of resorufin is measured using a microplate reader with appropriate excitation and emission wavelengths.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve, similar to the MTT assay.[9][10]

Key Signaling Pathways in Phenanthrenequinone-Induced Cytotoxicity

The cytotoxic effects of phenanthrenequinones are often mediated by complex signaling pathways. A primary mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent apoptosis.[11] Some derivatives have also been identified as topoisomerase II inhibitors, leading to DNA damage and cell death.[2][4]

G Phenanthrenequinone-Induced Cytotoxicity Pathways cluster_0 ROS-Mediated Apoptosis cluster_1 Topoisomerase II Inhibition Phenanthrenequinone Phenanthrenequinone Redox Cycling Redox Cycling Phenanthrenequinone->Redox Cycling ROS Generation ROS Generation Redox Cycling->ROS Generation Oxidative Stress Oxidative Stress ROS Generation->Oxidative Stress Mitochondrial Damage Mitochondrial Damage Oxidative Stress->Mitochondrial Damage Caspase Activation Caspase Activation Mitochondrial Damage->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Phenanthrenequinone Derivative Phenanthrenequinone Derivative Topoisomerase II Topoisomerase II Phenanthrenequinone Derivative->Topoisomerase II Inhibition DNA Double-Strand Breaks DNA Double-Strand Breaks Topoisomerase II->DNA Double-Strand Breaks Cell Cycle Arrest Cell Cycle Arrest DNA Double-Strand Breaks->Cell Cycle Arrest Apoptosis_2 Apoptosis Cell Cycle Arrest->Apoptosis_2

Figure 1: Proposed signaling pathways for phenanthrenequinone cytotoxicity.

Experimental Workflow for Cytotoxicity Screening

The general workflow for screening and evaluating the cytotoxic potential of novel phenanthrenequinone derivatives is a multi-step process.

G Experimental Workflow for Cytotoxicity Screening Compound Synthesis/Isolation Compound Synthesis/Isolation Dose-Response Treatment Dose-Response Treatment Compound Synthesis/Isolation->Dose-Response Treatment Cell Line Selection Cell Line Selection Cell Line Selection->Dose-Response Treatment Cytotoxicity Assay Cytotoxicity Assay Dose-Response Treatment->Cytotoxicity Assay Data Analysis (IC50) Data Analysis (IC50) Cytotoxicity Assay->Data Analysis (IC50) Mechanism of Action Studies Mechanism of Action Studies Data Analysis (IC50)->Mechanism of Action Studies Structure-Activity Relationship (SAR) Analysis Structure-Activity Relationship (SAR) Analysis Data Analysis (IC50)->Structure-Activity Relationship (SAR) Analysis

Figure 2: General workflow for evaluating phenanthrenequinone cytotoxicity.

Structure-Activity Relationship (SAR) Insights

The data presented reveal several key structure-activity relationships for the cytotoxicity of phenanthrenequinones:

  • The presence and position of hydroxyl and methoxy groups significantly influence cytotoxic activity. For instance, the potent cytotoxicity of Calanquinone A is attributed to its specific substitution pattern.[3][4]

  • An intramolecular hydrogen bond between a carbonyl group at C-4 and a hydroxyl group at C-5 in 3-methoxy-1,4-phenanthrenequinones appears to be a crucial feature for high cytotoxic potency.[4]

  • The 1,4-phenanthrenequinone skeleton is generally preferred for higher cytotoxicity compared to the simple phenanthrene core.[4]

  • Acetylation of hydroxyl groups, as seen in 5-OAc-Calanquinone A and 5-OAc-Denbinobin, can still result in significant cytotoxic activity.[4]

This comparative guide underscores the potential of substituted phenanthrenequinones as a valuable class of cytotoxic agents. The presented data and experimental protocols provide a foundation for researchers to build upon in the design and development of novel and more effective anticancer drugs. Further investigation into the precise mechanisms of action and in vivo efficacy is warranted to fully realize the therapeutic potential of these compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Bromophenanthrene-9,10-dione: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the scientific community, the responsible management of chemical waste is paramount for ensuring both personal safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Bromophenanthrene-9,10-dione, a halogenated organic compound. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This compound is classified with several hazards, including being harmful if swallowed and very toxic to aquatic life with long-lasting effects.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile, are essential.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A standard laboratory coat is required to protect from spills.

  • Respiratory Protection: Work should be conducted in a well-ventilated area or under a fume hood to prevent the inhalation of dust.

Hazard Classification and Summary

Understanding the specific hazards associated with this compound is the first step in its safe management. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed[1]
Skin corrosion/irritation2H315: Causes skin irritation[1]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation[1]
Short-term (acute) aquatic hazard1H410: Very toxic to aquatic life with long lasting effects
Long-term (chronic) aquatic hazard1H410: Very toxic to aquatic life with long lasting effects

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. As a brominated organic compound, it is categorized as halogenated organic waste.

  • Waste Segregation: It is crucial to segregate halogenated organic waste from all other waste streams, especially non-halogenated solvents[2]. Mixing different waste types can complicate disposal processes and increase costs.

  • Container Selection: Utilize a designated and clearly labeled waste container for halogenated organic solids. The container must be in good condition, chemically compatible with the compound, and equipped with a secure, tight-fitting lid.

  • Labeling: The waste container must be prominently labeled as "Hazardous Waste" and clearly identify the contents by its full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

  • Collection of Waste:

    • Unused Product: If disposing of pure, unused this compound, it is preferable to leave it in its original container, ensuring the label is intact and legible.

    • Contaminated Materials: Any materials contaminated with the compound, such as filter paper, weighing boats, or gloves, should be placed in the designated solid halogenated waste container.

    • Solutions: If the compound is dissolved in a solvent, it must be disposed of in the designated halogenated liquid waste container.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by a licensed hazardous waste disposal service.

  • Final Disposal: The final step is the disposal of the container through an approved and certified waste disposal facility. All waste disposal must be conducted in accordance with local, state, and federal regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generation (this compound) is_solid Is the waste solid or in a solid matrix? start->is_solid solid_waste Collect in designated 'Halogenated Organic Solid Waste' container is_solid->solid_waste Yes is_liquid Is the waste in a liquid solution? is_solid->is_liquid No label_container Label container clearly: 'Hazardous Waste' 'this compound' solid_waste->label_container liquid_waste Collect in designated 'Halogenated Organic Liquid Waste' container is_liquid->liquid_waste Yes improper_disposal Improper Disposal (e.g., trash, sewer) is_liquid->improper_disposal No (Consult EHS) liquid_waste->label_container store_waste Store securely in designated waste accumulation area label_container->store_waste disposal Dispose through an approved hazardous waste contractor store_waste->disposal

Caption: Disposal workflow for this compound.

Disclaimer: This guide provides general procedures for the disposal of this compound. Researchers must always consult and adhere to their institution's specific chemical hygiene plan and all local, state, and federal regulations for hazardous waste disposal.

References

Personal protective equipment for handling 3-Bromophenanthrene-9,10-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Summary: 3-Bromophenanthrene-9,10-dione is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • May cause an allergic skin reaction.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the required PPE for handling this compound.

Protection Type Required Equipment Specifications and Rationale
Respiratory Protection NIOSH-approved respirator with a particulate filter (e.g., N95, P100)Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles, which can cause respiratory irritation.
Eye and Face Protection Chemical safety goggles and a face shieldGoggles provide a seal around the eyes to protect against dust particles. A face shield offers an additional layer of protection for the entire face from splashes or airborne powder.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To be worn at all times to prevent skin contact, which can cause irritation and potential allergic reactions. Gloves should be inspected before use and disposed of immediately if contaminated.
Body Protection Fully-buttoned laboratory coatA lab coat provides a barrier against accidental spills and contamination of personal clothing.
Foot Protection Closed-toe shoesRequired for all laboratory work to protect feet from spills and falling objects.

Operational Plan: Safe Handling Procedure

Follow these step-by-step instructions for the safe handling of this compound.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary PPE and ensure it is in good condition.

    • Prepare all necessary equipment and reagents before handling the compound.

    • Have a designated waste container for halogenated organic solids readily accessible.

  • Handling:

    • Conduct all weighing and handling of the powdered compound within a chemical fume hood to minimize inhalation exposure.

    • Avoid creating dust. Use a spatula for transferring the solid.

    • If there is a risk of splashing, use a face shield in addition to safety goggles.

    • Keep the container with this compound closed when not in use.

  • Post-Handling:

    • Decontaminate the work area and any equipment used with a suitable solvent and then wash with soap and water.

    • Dispose of all contaminated disposables, including gloves and weighing paper, in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., unused compound, contaminated gloves, filter paper) must be disposed of in a clearly labeled hazardous waste container for halogenated organic solids .

    • Solutions containing this compound should be disposed of in a designated waste container for halogenated organic liquids .

    • Do not mix halogenated waste with non-halogenated waste streams.

  • Container Management:

    • Waste containers must be made of a compatible material and kept securely closed except when adding waste.

    • Label waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound".

  • Institutional Guidelines:

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

    • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and pickup schedules.

Experimental Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Materials & Waste Container prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer post_decontaminate Decontaminate Work Area & Equipment handle_transfer->post_decontaminate post_dispose Dispose of Contaminated Waste post_decontaminate->post_dispose post_doff Doff PPE post_dispose->post_doff post_wash Wash Hands post_doff->post_wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.